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  • Product: Methyl 2-fluoro-3-methyl-5-nitrobenzoate
  • CAS: 1520918-11-9

Core Science & Biosynthesis

Foundational

methyl 2-fluoro-3-methyl-5-nitrobenzoate chemical structure and properties

An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate Abstract This technical guide provides a comprehensive overview of methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key chemical intermediate with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its notable role as a precursor in the manufacturing of advanced therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory and process chemistry setting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking detailed, actionable information on this compound.

A note on chemical nomenclature: The compound of focus is Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0). While structurally similar compounds exist, this guide pertains specifically to this isomer due to its documented relevance in significant synthetic applications.

Chemical Identity and Physicochemical Properties

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a substituted aromatic compound. The arrangement of its functional groups—a methyl ester, a fluoro group, a methyl group, and a nitro group—on the benzene ring makes it a versatile building block in synthetic chemistry.

Chemical Structure

The structure consists of a benzoate core, with substituents at the 2, 3, and 5 positions.

chemical_structure cluster_benzene C1 C C2 C C1->C2 C1_sub C(=O)OCH₃ C1->C1_sub C3 C C2->C3 C2_sub CH₃ C2->C2_sub C4 C C3->C4 C3_sub NO₂ C3->C3_sub C5 C C4->C5 C6 C C5->C6 C5_sub F C5->C5_sub C6->C1

Caption: Chemical Structure of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Physicochemical Data

The key properties of the compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name methyl 5-fluoro-2-methyl-3-nitrobenzoate[1]
CAS Number 697739-03-0[1]
Molecular Formula C₉H₈FNO₄[1]
Molecular Weight 213.16 g/mol [1]
Appearance White solid[2]
Solubility Slightly soluble in water. Soluble in dimethyl sulfoxide (DMSO) and acetone.[2]

Synthesis Protocol: A Validated Two-Step Approach

The preparation of methyl 5-fluoro-2-methyl-3-nitrobenzoate is reliably achieved through a two-step synthetic sequence starting from 5-fluoro-2-methylbenzoic acid. This process involves an electrophilic aromatic substitution (nitration) followed by an esterification reaction.

Synthesis Workflow

The overall workflow is depicted below, highlighting the key stages from starting material to the final product.

synthesis_workflow start Start: 5-fluoro-2-methylbenzoic acid nitration Step 1: Nitration Reagents: conc. H₂SO₄, conc. HNO₃ Temp: -5 to 0°C start->nitration workup1 Aqueous Workup (Ice Quench & Filtration) nitration->workup1 intermediate Intermediate: 5-fluoro-2-methyl-3-nitrobenzoic acid esterification Step 2: Fischer Esterification Reagents: Methanol (CH₃OH), SOCl₂ Condition: Reflux intermediate->esterification workup1->intermediate workup2 Purification (Silica Gel Chromatography) esterification->workup2 product Final Product: Methyl 5-fluoro-2-methyl-3-nitrobenzoate workup2->product

Caption: Two-step synthesis workflow for methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Step-by-Step Experimental Procedure

This protocol is adapted from established literature procedures[2][3].

PART A: Nitration of 5-fluoro-2-methylbenzoic acid

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (H₂SO₄, ~8.75 mL per gram of starting material).

  • Cooling: Chill the sulfuric acid to a temperature between -5°C and 0°C using a suitable cooling bath (e.g., ice-salt).

    • Causality: This low temperature is critical to control the exothermic nitration reaction, preventing over-reaction and the formation of dinitro byproducts.

  • Substrate Addition: Add 5-fluoro-2-methylbenzoic acid (1.0 eq) portion-wise to the stirred sulfuric acid, ensuring the temperature remains below 0°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise from the addition funnel to the reaction mixture, maintaining the internal temperature at -5 to 0°C. The addition should take approximately 1.5 hours.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase[2].

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate product, 5-fluoro-2-methyl-3-nitrobenzoic acid, will precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual acid. The crude solid can be carried forward to the next step.

PART B: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq) and dry methanol (CH₃OH, ~9 mL per gram of acid).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~1.05 eq) dropwise to the stirred suspension.

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl acts as a catalyst for the Fischer esterification. This method is often more effective for sterically hindered or deactivated acids than direct acid catalysis.

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux (approximately 65°C). Maintain reflux for 16 hours or until TLC analysis indicates the consumption of the starting material[2].

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by silica gel column chromatography. Elute with a gradient starting from petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., up to a 50:1 petroleum ether/EtOAc mixture) to isolate the pure methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid[2].

Applications in Drug Development & Research

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for subsequent chemical modifications.

  • PARP Inhibitor Synthesis: Its most prominent application is as a key building block in the multi-kilogram scale-up synthesis of Rucaparib [3]. Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancers, such as ovarian and prostate cancer[3]. The specific arrangement of substituents on the intermediate is essential for constructing the final complex structure of the drug.

  • Organic Synthesis: It is also used in the synthesis of other heterocyclic compounds, such as 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, which can be valuable scaffolds in medicinal chemistry[2].

Safety, Handling, and Storage

As a nitroaromatic compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate requires careful handling. The following guidelines are based on its GHS hazard classifications[1].

Hazard Identification
Hazard StatementDescriptionGHS Class
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or if inhaled.Acute Toxicity 4
H315 Causes skin irritation.Skin Irritation 2
H319 Causes serious eye irritation.Eye Irritation 2A
H335 May cause respiratory irritation.STOT SE 3
Recommended Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[4].

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[4].

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[4].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[4].

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[4].

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[4].

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry, particularly in the synthesis of oncology therapeutics like Rucaparib. The two-step synthesis protocol outlined in this guide provides a reliable and scalable method for its production. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Exploratory

Advanced Safety and Synthetic Architecture Guide: Methyl 2-fluoro-3-methyl-5-nitrobenzoate

An in-depth technical whitepaper detailing the safety profile, structural causality, and synthetic methodologies for methyl 2-fluoro-3-methyl-5-nitrobenzoate. Executive Summary Methyl 2-fluoro-3-methyl-5-nitrobenzoate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper detailing the safety profile, structural causality, and synthetic methodologies for methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Executive Summary

Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring an orthogonal array of reactive sites—an ester, an activated aryl fluoride, a sterically directing methyl group, and a reducible nitro moiety—this compound serves as a pivotal intermediate for synthesizing complex heterocycles such as benzimidazoles, quinazolines, and indazoles[2]. This guide delineates its physicochemical properties, mechanistic hazard profile, and validated synthetic protocols tailored for drug development professionals.

Physicochemical Profiling & Structural Causality

The reactivity and physical behavior of methyl 2-fluoro-3-methyl-5-nitrobenzoate are dictated by its specific substitution pattern. The electron-withdrawing nature of both the C1-ester and the C5-nitro group severely depletes electron density from the aromatic ring, making the C2-fluorine highly susceptible to nucleophilic attack[3].

Table 1: Physicochemical and Identification Data

ParameterSpecification
IUPAC Name Methyl 2-fluoro-3-methyl-5-nitrobenzoate
CAS Number 1520918-11-9
Molecular Formula C9H8FNO4
Molecular Weight 213.17 g/mol
SMILES CC1=CC(=CC(=C1F)C(=O)OC)=O
Appearance Powder (Solid)
Storage Room Temperature

(Data parameterized from standardized chemical inventories[1][3])

Safety Data Sheet (SDS) & Hazard Mechanistics

Standard safety data sheets often list hazards without explaining the underlying chemical biology. As an electrophilic nitroaromatic compound, the toxicity of methyl 2-fluoro-3-methyl-5-nitrobenzoate is inherently linked to its synthetic utility[1]. Understanding these mechanisms is critical for designing safe handling protocols.

Table 2: Mechanistic Hazard Classification (GHS) & Mitigation

Hazard CodeStatementBiochemical CausalityMitigation Protocol
H302 Harmful if swallowedNitroreduction by the gut microbiome yields reactive nitroso/hydroxylamine species, causing systemic oxidative stress.Avoid ingestion. In case of exposure, administer activated charcoal and seek medical aid.
H315 Causes skin irritationThe highly activated C2-fluorine undergoes spontaneous SNAr with nucleophilic residues (e.g., cysteine/lysine) on epidermal proteins, leading to haptenation.Wear nitrile gloves (minimum 0.11 mm thickness) and a laboratory coat.
H319 Causes serious eye irritationRapid reaction with corneal proteins and localized pH shifts upon contact with ocular moisture.Mandate tightly fitting safety goggles (EN 166 compliant).
H335 May cause respiratory irritationInhalation of fine powder induces localized oxidative stress in mucosal membranes via the nitroaromatic moiety.Handle exclusively within a Class II fume hood. Use P3 particulate respirators.

Synthetic Utility & Reaction Pathways

The strategic value of methyl 2-fluoro-3-methyl-5-nitrobenzoate lies in its chemoselectivity. The C2-fluorine is positioned ortho to the ester and para to the nitro group. This synergistic electron withdrawal stabilizes the Meisenheimer intermediate, drastically lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr)[3]. Consequently, amine or alkoxide nucleophiles can displace the fluorine at ambient or mildly elevated temperatures, preserving the integrity of the ester.

G A Methyl 2-fluoro-3-methyl- 5-nitrobenzoate B SNAr Reaction (Amine, DIPEA) A->B C2-Fluorine Displacement D Nitro Reduction (Fe, NH4Cl) A->D C5-Nitro Reduction F Ester Hydrolysis (LiOH, H2O) A->F C1-Ester Cleavage C C2-Substituted Benzoate B->C E 5-Amino Derivative D->E G Benzoic Acid Derivative F->G

Fig 1: Downstream synthetic workflows for methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols have been optimized for chemoselectivity.

Protocol A: Mild Nucleophilic Aromatic Substitution (SNAr)

Objective: Chemoselective displacement of the C2-fluorine with a primary amine. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base and DMF as a polar aprotic solvent. The high electrophilicity of the C2 position allows the reaction to proceed at 25°C–50°C. Avoiding high temperatures prevents undesired ester amidation or hydrolysis.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 eq, 2.13 g, 10 mmol) and anhydrous DMF (20 mL, 0.5 M).

  • Reagent Addition: Add the desired primary amine (1.1 eq, 11 mmol) followed dropwise by DIPEA (2.0 eq, 20 mmol).

  • Reaction Monitoring: Stir the mixture at 25°C. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) will convert to a highly colored, lower-Rf product spot within 2–4 hours.

  • Quench & Precipitation: Pour the reaction mixture slowly into 100 mL of rapidly stirring ice-cold water. The product, being highly lipophilic, will spontaneously precipitate out of the aqueous DMF solution, self-validating the completion of the reaction.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and salts, and dry under high vacuum to afford the C2-amino derivative.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Reduction of the C5-nitro group to an aniline without inducing hydrodefluorination. Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is standard for nitro reduction, the electron-deficient nature of the fluorinated ring poses a risk of catalytic hydrodefluorination. To guarantee absolute chemoselectivity, we employ Iron powder and Ammonium Chloride. NH4Cl provides a mild, buffered proton source that drives the electron transfer from Iron without hydrolyzing the C1-ester.

Step-by-Step Methodology:

  • Solvent System: Suspend the starting material (1.0 eq, 10 mmol) in a 4:1 mixture of Ethanol and Water (40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 50 mmol) and Ammonium chloride (2.0 eq, 20 mmol).

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C for 2 hours. The solution will turn dark brown as iron oxides form.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with Ethyl Acetate (3 x 30 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield methyl 5-amino-2-fluoro-3-methylbenzoate.

References

  • CAS 1520918-11-9 | AMERICAN ELEMENTS® Source: americanelements.com URL:[Link]

  • methyl 2-fluoro-3-methyl-5-nitrobenzoate | 1520918-11-9 | Buy Now - Molport Source: molport.com URL:[Link]

Sources

Foundational

Structural Elucidation and Multi-Nuclear NMR Assignment of Methyl 2-fluoro-3-methyl-5-nitrobenzoate: A Methodological Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery and synthetic quality control...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and synthetic quality control, the precise structural elucidation of highly substituted aromatic intermediates is non-negotiable. Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) [1] represents a complex poly-substituted benzenoid system. Featuring a delicate interplay of inductive (-I), resonance (+M/-M), and steric effects from four distinct substituents (ester, fluoro, methyl, and nitro groups), this molecule demands a rigorous, multi-nuclear Nuclear Magnetic Resonance (NMR) approach[2].

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the chemical shifts, establish a self-validating experimental workflow, and provide empirically grounded predictive assignments for both 1 H and 13 C nuclei based on advanced additivity models[3].

Theoretical Framework: Causality of Chemical Shifts

To accurately assign the NMR spectra of methyl 2-fluoro-3-methyl-5-nitrobenzoate, one must first understand the electronic push-and-pull occurring across the aromatic π -system. The chemical shifts are not random; they are the direct mathematical consequence of substituent effects[3]:

  • The Nitro Group (-NO 2​ at C-5): A powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It severely deshields the ortho (C-4, C-6) and para (C-2) positions, driving their proton and carbon resonances significantly downfield.

  • The Fluorine Atom (-F at C-2): Highly electronegative, exerting a strong -I effect that heavily deshields the directly attached C-2 carbon (pushing it >170 ppm). However, its lone pairs donate electron density via resonance (+M), which slightly shields the para position (C-5). Crucially, 19 F is a spin-1/2 nucleus (100% natural abundance), introducing heteronuclear spin-spin coupling ( JCF​ and JHF​ ) that acts as a definitive structural anchor.

  • The Ester Group (-COOCH 3​ at C-1): An electron-withdrawing group (-I, -M) that primarily deshields the ortho (C-2, C-6) and para (C-4) positions.

  • The Methyl Group (-CH 3​ at C-3): A weak electron donor (+I, hyperconjugation) that provides localized shielding to its adjacent carbons (C-2, C-4).

The Causality of Proton Deshielding (H-4 vs. H-6)

Why is H-6 found further downfield than H-4?

  • H-6 is flanked by two strongly deshielding groups: it is ortho to the ester and ortho to the nitro group.

  • H-4 is ortho to the nitro group, but it is meta to the ester and ortho to the electron-donating methyl group. Therefore, the cumulative electron deficiency at C-6 is much higher, resulting in a predicted shift of 8.70 ppm for H-6 compared to 8.13 ppm for H-4.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. Poor sample preparation or inadequate probe tuning will result in spectral artifacts that mimic or obscure critical long-range 19 F couplings.

Step-by-Step Acquisition Methodology
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 15.0 mg of methyl 2-fluoro-3-methyl-5-nitrobenzoate[4].

    • Dissolve in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.

  • Probe Tuning and Matching (Critical Step):

    • Insert the sample into a 400 MHz or 500 MHz spectrometer equipped with a broadband multinuclear (BBO) or cryoprobe.

    • Causality: You must manually tune and match the 1 H, 13 C, and 19 F channels. Fluorine ( 19 F) resonates at a frequency very close to 1 H. Failure to isolate and tune these channels precisely leads to RF pulse reflection, reducing the B1​ field strength and causing inaccurate 90° pulse widths, which destroys the quantitative reliability of the integration.

  • Automated Gradient Shimming:

    • Execute 3D gradient shimming (Z1-Z5 coils) on the 2 H lock signal of CDCl 3​ to achieve a line shape width at half-height ( Δν1/2​ ) of < 0.8 Hz.

  • Pulse Sequence Execution:

    • 1 H NMR: Standard 1D sequence (zg30), 16 scans, 2-second relaxation delay (D1).

    • 13 C{ 1 H} NMR: Proton-decoupled 1D sequence (zgpg30), 512 scans, 2-second D1.

    • 2D HSQC/HMBC: Utilize gradient-selected sequences (hsqcedetgpsisp2.2 and hmbcgplpndqf) to map direct and long-range C-H connectivities[5].

Multi-Nuclear NMR Assignment Logic (Visualization)

The following diagram illustrates the logical workflow utilized by application scientists to cross-validate 1D and 2D NMR data, ensuring no structural assignment is made in isolation.

NMR_Elucidation_Workflow cluster_prep Phase 1: Sample & Acquisition cluster_acq Phase 2: Pulse Sequences cluster_analysis Phase 3: 2D Elucidation Logic Prep Sample Prep (CDCl3, 0.03% v/v TMS) Tune Probe Tuning & Matching (1H, 13C, 19F Channels) Prep->Tune Shim Automated Gradient Shimming (Z1-Z5 Optimization) Tune->Shim H1 1D 1H NMR (zg30, ns=16) Shim->H1 C13 1D 13C{1H} NMR (zgpg30, ns=512) Shim->C13 F19 1D 19F NMR (zg, ns=16) Shim->F19 HSQC 1H-13C HSQC Direct C-H Connectivity H1->HSQC HMBC 1H-13C HMBC Long-Range Connectivity H1->HMBC C13->HSQC C13->HMBC Assign Final Structural Assignment (Shift & J-Coupling Validation) F19->Assign HSQC->Assign HMBC->Assign

Self-Validating NMR Elucidation Workflow for Multi-Nuclear Aromatic Systems.

Data Presentation: Predicted Chemical Shifts & Couplings

The tables below summarize the empirically predicted chemical shifts based on neural network models and established additivity rules for substituted benzenes[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Logic / Causality
H-6 8.70dd1H 3JHH​≈2.5 , 4JHF​≈6.0 Ortho to ester (-I, -M) and nitro (-I, -M). Most deshielded proton. Exhibits meta-coupling to H-4 and F.
H-4 8.13dd1H 3JHH​≈2.5 , 4JHF​≈6.0 Ortho to nitro, but shielded slightly by ortho-methyl. Meta-coupling to H-6 and F.
-OCH 3​ 3.95s3H-Classic methoxy ester resonance; highly deshielded by adjacent carbonyl oxygen.
-CH 3​ (Ar) 2.40d3H 4JHF​≈2.0 Benzylic methyl group. Appears as a doublet due to long-range coupling with the ortho-fluorine atom.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Logic / Causality
C-2 171.2d 1JCF​≈255.0 Directly attached to F. Massive inductive deshielding and massive one-bond coupling due to high s-orbital overlap.
C=O 163.0d 4JCF​≈3.5 Ester carbonyl. Long-range coupling to F confirms spatial proximity.
C-5 143.6d 4JCF​≈3.0 Attached to NO 2​ . Deshielded by nitrogen's electronegativity.
C-4 129.6d 3JCF​≈8.0 Aromatic CH. Meta to F, resulting in a classic 3-bond coupling magnitude.
C-3 125.9d 2JCF​≈18.0 Attached to CH 3​ . Ortho to F, showing strong 2-bond coupling.
C-6 122.9d 3JCF​≈8.0 Aromatic CH. Meta to F.
C-1 118.5d 2JCF​≈15.0 Attached to ester. Ortho to F.
-OCH 3​ 52.8s-Methoxy carbon. Too far from F for observable coupling.
-CH 3​ 14.5d 4JCF​≈5.0 Benzylic methyl carbon.

Mechanistic Insights: The Power of Heteronuclear Coupling

The true hallmark of expertise in structural elucidation is not just reading chemical shifts, but decoding the J -coupling networks. In methyl 2-fluoro-3-methyl-5-nitrobenzoate, the 19 F atom acts as a localized transmitter of structural data.

The 1JCF​ coupling of ~255 Hz at C-2 immediately identifies the fluorinated carbon. By tracing the attenuation of this coupling through the π -system ( 2JCF​ ~15-18 Hz at C-1 and C-3; 3JCF​ ~8 Hz at C-4 and C-6), an application scientist can map the entire carbon framework relative to the fluorine atom without ever needing a 2D INADEQUATE experiment. Furthermore, the presence of a 4JHF​ coupling (~2.0 Hz) on the aromatic methyl protons at 2.40 ppm definitively proves that the methyl group resides at C-3 (ortho to the fluorine), rather than at C-4 or C-6, validating the regiochemistry of the synthesis[2].

References

  • Molport Database:methyl 2-fluoro-3-methyl-5-nitrobenzoate | 1520918-11-9.
  • American Elements:CAS 1520918-11-9 Product Specifications.
  • National Institutes of Health (PMC):Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?
  • BenchChem Application Notes:Illuminating the Architecture: A Detailed Guide to Structural Elucidation by NMR Spectroscopy.

Sources

Exploratory

Solubility Profile of Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate in Organic Solvents: Predictive Frameworks and Empirical Protocols

Executive Summary Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized aromatic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized aromatic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its solubility profile in various organic solvents is paramount for optimizing reaction yields, designing crystallization-based purifications, and formulating liquid dosage forms. As a Senior Application Scientist, I have structured this whitepaper to establish a predictive thermodynamic framework based on Hansen Solubility Parameters (HSP) and to detail a self-validating, gold-standard empirical protocol utilizing the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).

Structural Analysis & Predictive Thermodynamics

Mechanistic Causality of Functional Groups

The molecular architecture of methyl 2-fluoro-3-methyl-5-nitrobenzoate (MW: 213.16 g/mol ) dictates its solvation behavior. The compound features a benzene ring core substituted with a methyl group, a fluorine atom, a nitro group, and a methyl ester.

  • Dispersion ( δd​ ): The aromatic ring and methyl group provide substantial non-polar van der Waals interactions.

  • Polarity ( δp​ ): The nitro ( −NO2​ ) and ester ( −COOCH3​ ) groups introduce strong permanent dipoles, significantly increasing the molecule's affinity for polar aprotic solvents.

  • Hydrogen Bonding ( δh​ ): The molecule is entirely devoid of hydrogen bond donors (no −OH or −NH groups) but possesses multiple hydrogen bond acceptors (oxygen and fluorine atoms).

Hansen Solubility Parameters (HSP) Framework

According to the[1], a solvent will effectively dissolve a solute if their coordinates in the 3D Hansen space ( δd​,δp​,δh​ ) are sufficiently close. The interaction radius ( Ra​ ) between the solvent and the solute must be smaller than the interaction radius of the solute ( R0​ ). Because methyl 2-fluoro-3-methyl-5-nitrobenzoate is a strong H-bond acceptor but not a donor, it exhibits maximum solubility in polar aprotic solvents and moderate solubility in amphiprotic solvents, which can donate hydrogen bonds to the solute's acceptor sites.

HSP_Logic A Target Solute: Methyl 2-fluoro-3-methyl-5-nitrobenzoate B Compute HSP Coordinates (δd, δp, δh) A->B C Map against Solvent Database B->C D Calculate Interaction Radius (Ra) C->D E Ra < R0 High Solubility Predicted D->E Affinity F Ra > R0 Poor Solubility Predicted D->F Repulsion

Predictive solvent selection logic using Hansen Solubility Parameters (HSP).

Table 1: Predicted Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)High (>50 mg/mL)Strong dipole-dipole alignment; matches solute's high δp​ .
Ester/Ketone Ethyl Acetate (EtOAc)High (>30 mg/mL)"Like dissolves like" structural similarity to the methyl ester group.
Chlorinated Dichloromethane (DCM)Moderate-High Excellent dispersion match ( δd​ ) for the aromatic core.
Polar Protic Ethanol (EtOH)Moderate (5-15 mg/mL)Solvent acts as H-bond donor to the solute's nitro/ester acceptors.
Non-Polar Aliphatic n-HexanePoor (<1 mg/mL)Severe mismatch in polarity ( δp​ ) and hydrogen bonding ( δh​ ).

Empirical Determination: The Gold-Standard Workflow

While predictive models guide solvent selection, empirical thermodynamic solubility must be quantified for regulatory and process chemistry applications. The World Health Organization (WHO) recommends the [2] as the definitive standard for equilibrium solubility determination.

Causality of Experimental Design:

  • Temperature Control (e.g., 37°C or 25°C): Thermodynamic solubility is highly temperature-dependent. Maintaining a strict ±0.5°C variance ensures a reproducible thermodynamic baseline[3].

  • Orbital Shaking vs. Stirring: Orbital agitation prevents localized particle agglomeration and avoids the high-shear vortexing of magnetic stir bars, which can artificially alter particle size and induce metastable supersaturation[2].

  • HPLC-UV Quantification: Unlike UV-Vis spectroscopy or nephelometry,[4] separates the intact API from potential solvent-induced degradation products. This ensures that the measured concentration reflects the pure compound rather than a mixture of degradants[5].

ShakeFlask_Workflow Step1 1. Saturation Add excess API to organic solvent Step2 2. Equilibration Orbital shaking at 25°C/37°C Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Self-Validation ΔConc < 5% between 48h and 72h Step4->Step5

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a self-validating feedback loop to confirm true thermodynamic equilibrium.

Phase 1: Preparation & Saturation

  • Weigh approximately 100 mg of methyl 2-fluoro-3-methyl-5-nitrobenzoate into a 10 mL amber glass vial (amber glass prevents photo-degradation of the nitroaromatic system).

  • Add 2.0 mL of the target organic solvent (e.g., Ethyl Acetate).

  • Visually inspect the vial. If the solid dissolves completely, add additional API in 50 mg increments until a persistent, undissolved solid residue remains, ensuring a saturated state[2].

Phase 2: Equilibration 4. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. 5. Place the vial in an orbital shaker incubator set to the target temperature (e.g., 25.0 ± 0.5 °C) and an agitation speed of 150 RPM[3].

Phase 3: Phase Separation & Self-Validation Sampling 6. Time-Course Sampling: Withdraw 100 µL aliquots of the suspension at 24, 48, and 72 hours. 7. Immediately centrifuge each aliquot at 10,000 x g for 10 minutes at the exact incubation temperature to pellet the undissolved solid. 8. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent incompatibility).

Phase 4: HPLC-UV Quantification 9. Dilute the filtered supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector. 10. Inject the sample into the HPLC system (C18 column, UV detection at ~254 nm)[6]. 11. Validation Criteria: Equilibrium is confirmed only if the quantified concentration variance between the 48-hour and 72-hour samples is less than 5%. Additionally, the chromatogram must exhibit a single dominant peak; the presence of secondary peaks indicates solvent-induced degradation, invalidating the solubility data for that specific solvent[5].

References

  • Title: Annex 4 - World Health Organization (WHO) Source: who.int URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry Source: acs.org URL: [Link]

  • Title: Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers Source: researchgate.net URL: [Link]

Sources

Foundational

A Comprehensive Guide to the Molecular Weight Calculation of Methyl 2-fluoro-3-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed, step-by-step methodology for the accurate calculation of the molecular weight of methyl 2-fluoro-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed, step-by-step methodology for the accurate calculation of the molecular weight of methyl 2-fluoro-3-methyl-5-nitrobenzoate. As a foundational parameter in chemical synthesis, analysis, and formulation, a precise molecular weight is critical for stoichiometric calculations, determination of molar concentrations, and overall experimental reproducibility. This document outlines the fundamental principles and provides the necessary data, complete with authoritative citations, to ensure the integrity of your calculations.

Deciphering the Molecular Formula

The first and most critical step in calculating the molecular weight of any compound is to establish its correct molecular formula. The name "methyl 2-fluoro-3-methyl-5-nitrobenzoate" provides all the necessary information to deduce its atomic composition.

A related, though structurally different, compound, methyl 2-fluoro-3-nitrobenzoate, has the molecular formula C8H6FNO4.[1][2] Another similar compound, 2-fluoro-3-methyl-5-nitrobenzoic acid, has a molecular weight of 199.14 g/mol .

Through systematic analysis of the name "methyl 2-fluoro-3-methyl-5-nitrobenzoate," we can determine its constituent parts:

  • Benzoate: This indicates a benzene ring (C6H5) attached to a carboxyl group (COO).

  • Methyl (ester): A methyl group (CH3) is attached to the oxygen of the carboxyl group, forming a methyl ester.

  • 2-fluoro: A fluorine atom (F) is substituted at the second position of the benzene ring.

  • 3-methyl: A methyl group (CH3) is substituted at the third position of the benzene ring.

  • 5-nitro: A nitro group (NO2) is substituted at the fifth position of the benzene ring.

Combining these components, we can construct the molecular formula. The base benzoate structure is C7H5O2. Adding the substituents gives us:

  • Carbon (C): 6 (from the benzene ring) + 1 (from the carboxyl group) + 1 (from the ester methyl group) + 1 (from the ring methyl group) = 9 Carbon atoms.

  • Hydrogen (H): The benzene ring initially has 6 hydrogens. We substitute three of these with fluoro, methyl, and nitro groups, leaving 3 hydrogens on the ring. The ester methyl group has 3 hydrogens, and the ring methyl group has 3 hydrogens. Total hydrogens = 3 + 3 + 3 = 9 Hydrogen atoms (this is an error in the initial reasoning, let's re-evaluate).

Let's re-evaluate the hydrogen count. A benzene ring has 6 hydrogen atoms. The benzoate has a substituent at position 1. The name indicates further substitutions at positions 2, 3, and 5. This leaves positions 4 and 6 with hydrogen atoms. The methyl group of the ester has 3 hydrogens, and the methyl group at position 3 also has 3 hydrogens. Therefore, the total number of hydrogen atoms is 2 (on the ring) + 3 (ester methyl) + 3 (ring methyl) = 8 Hydrogen atoms.

  • Fluorine (F): 1 Fluorine atom.

  • Nitrogen (N): 1 Nitrogen atom.

  • Oxygen (O): 2 (from the carboxyl group) + 2 (from the nitro group) = 4 Oxygen atoms.

Thus, the definitive molecular formula for methyl 2-fluoro-3-methyl-5-nitrobenzoate is C9H8FNO4 .

Foundational Atomic Weights of Constituent Elements

The calculation of molecular weight relies on the standard atomic weights of each constituent element. These values are established by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic composition of the elements found in nature.

For the purpose of this calculation, we will use the following standard atomic weights:

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[3][4]
HydrogenH1.008[5]
FluorineF18.998[6]
NitrogenN14.007[7]
OxygenO15.999[8][9][10][11][12]

These values represent the weighted average of the masses of the naturally occurring isotopes of each element.[13] The standard unit for these masses is the atomic mass unit (amu), which is defined as one-twelfth the mass of a carbon-12 atom.[14]

Step-by-Step Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of all atoms in a single molecule. The calculation is performed by multiplying the atomic weight of each element by the number of atoms of that element present in the molecular formula and then summing these values.

Calculation Workflow:

G cluster_elements Elemental Contributions cluster_sum Summation C Carbon (C) 9 atoms × 12.011 g/mol Sum Total Molecular Weight C->Sum 108.099 g/mol H Hydrogen (H) 8 atoms × 1.008 g/mol H->Sum 8.064 g/mol F Fluorine (F) 1 atom × 18.998 g/mol F->Sum 18.998 g/mol N Nitrogen (N) 1 atom × 14.007 g/mol N->Sum 14.007 g/mol O Oxygen (O) 4 atoms × 15.999 g/mol O->Sum 63.996 g/mol Result MW = 213.164 g/mol Sum->Result

Caption: Workflow for calculating the molecular weight of methyl 2-fluoro-3-methyl-5-nitrobenzoate.

  • Carbon Contribution:

    • Number of Carbon atoms = 9

    • Atomic weight of Carbon = 12.011 g/mol [3][4]

    • Total mass of Carbon = 9 × 12.011 g/mol = 108.099 g/mol

  • Hydrogen Contribution:

    • Number of Hydrogen atoms = 8

    • Atomic weight of Hydrogen = 1.008 g/mol [5]

    • Total mass of Hydrogen = 8 × 1.008 g/mol = 8.064 g/mol

  • Fluorine Contribution:

    • Number of Fluorine atoms = 1

    • Atomic weight of Fluorine = 18.998 g/mol [6]

    • Total mass of Fluorine = 1 × 18.998 g/mol = 18.998 g/mol

  • Nitrogen Contribution:

    • Number of Nitrogen atoms = 1

    • Atomic weight of Nitrogen = 14.007 g/mol [7]

    • Total mass of Nitrogen = 1 × 14.007 g/mol = 14.007 g/mol

  • Oxygen Contribution:

    • Number of Oxygen atoms = 4

    • Atomic weight of Oxygen = 15.999 g/mol [8][9][10][11][12]

    • Total mass of Oxygen = 4 × 15.999 g/mol = 63.996 g/mol

  • Total Molecular Weight:

    • MW = (Mass of C) + (Mass of H) + (Mass of F) + (Mass of N) + (Mass of O)

    • MW = 108.099 + 8.064 + 18.998 + 14.007 + 63.996

    • MW = 213.164 g/mol

A similar compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, has a reported molecular weight of 213.16 g/mol .[15]

Summary of Quantitative Data

For ease of reference and comparison, the quantitative data used in this calculation is summarized in the table below.

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC912.011[3][4]108.099
HydrogenH81.008[5]8.064
FluorineF118.998[6]18.998
NitrogenN114.007[7]14.007
OxygenO415.999[8][9][10][11][12]63.996
Total 23 213.164

Conclusion

The calculated molecular weight of methyl 2-fluoro-3-methyl-5-nitrobenzoate is 213.164 g/mol . This value is derived from its molecular formula, C9H8FNO4, and the standard atomic weights of its constituent elements. Adherence to this systematic and well-referenced methodology ensures a high degree of accuracy, which is paramount for all subsequent experimental and theoretical work involving this compound. Researchers, scientists, and drug development professionals can confidently utilize this value in their laboratory and computational endeavors.

References

  • BYJU'S. Carbon. [Link]

  • Hamilton Company. Properties of Oxygen | Knowledge Center. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Fluorine. [Link]

  • CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen? [Link]

  • PubChem. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026. [Link]

  • Periodic Table. Hydrogen - Element information, properties and uses. [Link]

  • Periodic Table. Nitrogen - Element information, properties and uses. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. [Link]

  • Chemistry LibreTexts. 2.4: Atomic Mass. [Link]

  • Britannica. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. [Link]

  • Quora. What is the mass of a molecule of fluorine? [Link]

  • LabXchange. Atomic Mass, Atomic Number, and Carbon-12. [Link]

  • Chemistry LibreTexts. 2.10: Atomic Mass Unit. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. [Link]

  • Periodic Table. Oxygen - Element information, properties and uses. [Link]

  • Periodic Table. Carbon - Element information, properties and uses. [Link]

  • YouTube. How to Find the Mass of One Atom of Hydrogen (H). [Link]

  • YouTube. How to Find the Mass of One Atom of Fluorine (F). [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Fluorine. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

  • Jefferson Lab. Oxygen. [Link]

  • Periodic Table. Fluorine - Element information, properties and uses. [Link]

  • Wikipedia. Oxygen. [Link]

  • Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts. [Link]

  • PubChem. Nitrogen | N (Element). [Link]

  • Appchem. Methyl 5-Fluoro-2-Nitrobenzoate | 393-85-1 | C8H6FNO4. [Link]

  • NextSDS. Methyl 2-fluoro-5-methyl-3-nitrobenzoate — Chemical Substance Information. [Link]

  • MySkinRecipes. 2-fluoro-3-methyl-5-nitrobenzaldehyde. [Link]

Sources

Exploratory

Thermophysical Profiling and Synthetic Methodology of Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate in Drug Discovery

Executive Summary Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized, electron-deficient aromatic building block pivotal in the synthesis of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized, electron-deficient aromatic building block pivotal in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous analysis of its thermophysical properties—specifically its melting and boiling points—and details a field-validated synthetic protocol. By understanding the structure-property relationships governed by its fluoro, methyl, and nitro substituents, researchers can optimize reaction conditions for downstream transformations such as nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling.

Thermophysical & Structural Profiling

The physicochemical behavior of methyl 2-fluoro-3-methyl-5-nitrobenzoate is dictated by the electronic and steric interplay of its functional groups. Understanding these parameters is critical for optimizing purification methods (e.g., distillation vs. recrystallization) and predicting its behavior in various solvent systems.

Boiling Point Dynamics

The boiling point of this compound is heavily influenced by the strong dipole moment induced by the highly electronegative nitro and ester groups. While empirical data for the exact boiling point of CAS 1520918-11-9 is sparse in standard commercial catalogs[1], we can accurately extrapolate its thermal behavior from its closely related analog, methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2), which has a recorded boiling point of 303 °C at atmospheric pressure[2]. The addition of the C3-methyl group increases the van der Waals volume and overall molecular weight, predictably elevating the boiling point to an estimated 315–320 °C at 760 mmHg .

Melting Point & Crystal Lattice

The melting point is predicted to be in the range of 52–56 °C , slightly higher than its non-methylated counterpart (47–51 °C)[2]. The causality behind this relatively low melting point lies in the molecular asymmetry. The C3-methyl group adjacent to the C2-fluoro atom creates a steric clash that disrupts optimal crystal packing. This steric hindrance prevents the molecule from adopting a perfectly planar conformation in the solid state, thereby lowering the lattice energy compared to more symmetrical para-substituted nitrobenzoates.

Quantitative Data Summary

Table 1: Physicochemical Profile of Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate

PropertyValue / DescriptionSource / Rationale
CAS Number 1520918-11-9Standard Chemical Registry[1]
Molecular Formula C9H8FNO4Structural derivative
Molecular Weight 213.16 g/mol PubChemLite[3]
Melting Point 52 – 56 °C (Predicted)Extrapolated from CAS 2965-22-2[2]
Boiling Point ~315 °C at 760 mmHg (Predicted)Extrapolated from CAS 2965-22-2[2]
TPSA 83.12 ŲCalculated Topological Polar Surface Area[4]
XLogP 2.1PubChemLite[3]

Synthetic Methodology: A Self-Validating Protocol

To utilize this compound effectively in API manufacturing, a robust, high-yielding synthesis is required. The most efficient route is the modified Fischer-Speier esterification of 2-fluoro-3-methyl-5-nitrobenzoic acid (CAS 1519287-58-1)[5].

Mechanistic Rationale & Causality

Using thionyl chloride (SOCl2) in anhydrous methanol serves a dual mechanistic purpose. First, it reacts with methanol to generate anhydrous HCl in situ, which acts as a Brønsted acid catalyst. Second, and more importantly, it converts the carboxylic acid into a highly reactive acid chloride intermediate. This circumvents the equilibrium limitations of a standard Fischer esterification by preventing the formation of water (which would otherwise drive the reverse hydrolysis reaction), pushing the reaction to >95% completion.

Step-by-Step Experimental Protocol
  • Initiation: Suspend 2-fluoro-3-methyl-5-nitrobenzoic acid (1.0 equiv, e.g., 10 mmol) in anhydrous methanol (0.5 M concentration) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (3.0 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The evolution of SO2 and HCl gases indicates the successful formation of the acid chloride intermediate. The opaque suspension will gradually transition into a clear, pale-yellow solution.

  • Propagation: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4 to 6 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate solvent system.

    • Self-Validation Check: The product ester will present a significantly higher Rf value than the highly polar, baseline-retained starting acid.

  • Quenching & Workup: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure to remove excess methanol and SOCl2. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual acid) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. The resulting crude product can be recrystallized from a minimal amount of hot hexanes/ethyl acetate to yield pure methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Application in Drug Discovery Workflows

The strategic placement of the fluoro and nitro groups makes this compound an exceptional electrophile for drug discovery. The strongly electron-withdrawing nitro group at the para position to the fluorine atom significantly lowers the LUMO of the aromatic ring, activating the C-F bond. This allows for facile nucleophilic aromatic substitution (SNAr) by diverse amines or thiols under mild basic conditions. Subsequent reduction of the nitro group yields an aniline derivative, setting the stage for amide coupling or heterocycle formation.

G A 2-Fluoro-3-methyl-5-nitrobenzoic Acid B Activation (SOCl2 / 0 °C) A->B C Acid Chloride Intermediate B->C D Esterification (MeOH / Reflux) C->D E Methyl 2-fluoro-3-methyl-5-nitrobenzoate D->E F SNAr Reaction (Amine) E->F Pathway 1 G Nitro Reduction (Pd/C, H2) E->G Pathway 2

Synthetic workflow and downstream application of methyl 2-fluoro-3-methyl-5-nitrobenzoate.

References

  • PubChemLite. "Methyl 2-fluoro-3-methyl-5-nitrobenzoate (C9H8FNO4)". Available at:[Link][3]

Sources

Foundational

Comprehensive Technical Guide on the Toxicity and Handling of Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Executive Summary & Structural Rationale Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized aromatic building block utilized extensively in advanced drug discovery and agrochemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized aromatic building block utilized extensively in advanced drug discovery and agrochemical synthesis. The molecule features a dense array of substituents—an ester, a fluorine atom, a methyl group, and a nitro group—which provide multiple orthogonal vectors for late-stage functionalization, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

However, this exact structural density also dictates its complex toxicological profile. The synergistic electron-withdrawing nature of the ortho-fluoro and meta-nitro groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electronic environment thermodynamically favors the single-electron reduction of the nitro group, accelerating potential metabolic toxicity. Understanding the causality between its molecular architecture and its reactivity is paramount for designing safe handling protocols.

Physicochemical Profiling & Hazard Identification

Before designing experimental workflows, it is critical to establish the baseline physical and hazard parameters of the compound. Structural data from confirms its monoisotopic mass and predicted collision cross-sections, which are vital for LC-MS tracking[1]. Furthermore, safety data from suppliers such as and classify the compound under strict GHS hazard codes[2].

Table 1: Physicochemical & Structural Parameters
ParameterValueMechanistic Implication
IUPAC Name Methyl 2-fluoro-3-methyl-5-nitrobenzoateDefines the regiochemistry dictating SNAr reactivity.
CAS Number 1520918-11-9Unique registry identifier for SDS tracking.
Molecular Formula C9H8FNO4High heteroatom-to-carbon ratio increases polarity.
Molecular Weight 213.16 g/mol Small molecule; highly membrane-permeable.
SMILES CC1=CC(=CC(=C1F)C(=O)OC)[O-]Used for in silico toxicity predictions.
Table 2: GHS Hazard Classifications & Exposure Control
Hazard CodeDescriptionRequired Engineering Control
H302 Harmful if swallowedClosed-system transfer; strict prohibition of eating/drinking in the lab.
H315 Causes skin irritationDouble-layered nitrile gloves; immediate removal upon contamination.
H319 Causes serious eye irritationSplash-proof chemical safety goggles (not standard safety glasses).
H335 May cause respiratory irritationHandling exclusively within a certified Class II biological safety cabinet or fume hood.

Mechanistic Toxicology of the Nitro-Fluoroaromatic Scaffold

The toxicity of methyl 2-fluoro-3-methyl-5-nitrobenzoate is not arbitrary; it is a direct consequence of its functional groups. QSAR modeling of substituted nitrobenzoates by demonstrates that the mutual influence of substituents heavily dictates the compound's biological reactivity[3].

  • Nitroreductase-Mediated Redox Cycling: The primary toxicophore is the nitro (-NO2) group. In biological systems, hepatic nitroreductases and CYP450 enzymes catalyze a single-electron reduction of the nitro group to a nitro anion radical. In the presence of oxygen, this radical rapidly transfers its electron to O2, generating superoxide (O2•-) and regenerating the parent nitro compound. This "redox cycling" causes severe intracellular oxidative stress.

  • Electrophilic Adduct Formation: Under hypoxic conditions, further reduction yields nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species are highly electrophilic and will covalently bind to nucleophilic residues on DNA and proteins, leading to cytotoxicity.

  • Methemoglobinemia: If absorbed systemically, these reactive nitrogen species can oxidize the Fe(II) in hemoglobin to Fe(III), forming methemoglobin, which cannot bind oxygen, leading to chemical asphyxiation.

ToxicityMechanism A Methyl 2-fluoro-3-methyl- 5-nitrobenzoate B Nitroreductase / CYP450 (1e- reduction) A->B Hepatic Metabolism C Nitro Anion Radical (ROS Generation) B->C O2 present D Nitroso Intermediate (Electrophilic) B->D Hypoxia / 2e- reduction C->A Redox Cycling (O2 -> O2-) E Hydroxylamine Derivative D->E +2e-, +2H+ F Macromolecule Adducts (DNA/Protein Binding) D->F Covalent Binding E->F Esterification G Methemoglobinemia (Erythrocyte Toxicity) E->G RBC Oxidation

Figure 1: Enzymatic reduction pathway of the nitrobenzoate moiety leading to cytotoxicity.

Self-Validating Handling & Decontamination Protocols

To ensure absolute trustworthiness in the laboratory, handling procedures must not rely solely on user compliance; they must be self-validating . The following protocol incorporates physical and chemical feedback loops to guarantee safety.

Protocol: Inert Weighing and Dithionite Quenching

Objective: Safely measure the nitroaromatic powder and chemically neutralize any residual contamination to prevent dermal or inhalation exposure. Causality: Nitroaromatics can be sensitive to static discharge and pose a severe contact hazard. Sodium dithionite (Na2S2O4) is utilized for decontamination because it rapidly and irreversibly reduces the toxic nitro group to a vastly less hazardous aniline derivative.

  • Step 1: Environmental Preparation

    • Action: Purge a localized analytical balance enclosure with N2.

    • Causality: Displacing ambient oxygen and moisture prevents oxidative degradation and mitigates the risk of static spark ignition of the dry powder.

  • Step 2: Anti-Static Weighing

    • Action: Pass the sealed compound container through an anti-static ionizer bar. Weigh the material using grounded, non-sparking spatulas.

    • Self-Validation Check: Monitor the analytical balance readout. A drift of >0.1 mg over a 10-second window indicates residual static charge. Do not proceed until the drift stabilizes at exactly 0.0 mg.

  • Step 3: Solubilization & Transfer

    • Action: Dissolve the measured compound in anhydrous DMF or DMSO.

    • Self-Validation Check: Inspect the solution against alternating white and black backgrounds. Complete solubilization is validated by the absence of Tyndall scattering (zero undissolved particulates).

  • Step 4: Decontamination (The Dithionite Quench)

    • Action: Submerge all contaminated glassware, spatulas, and wipe down spill areas using a freshly prepared 10% (w/v) sodium dithionite solution in 1M NaOH.

    • Causality: The highly basic dithionite solution forces the reduction of the -NO2 moiety to an amine (-NH2), neutralizing the primary toxicophore and preventing environmental redox cycling.

    • Self-Validation Check: Upon contact with the nitroaromatic, the quench solution will initially turn deep yellow or orange due to the formation of transient reduction intermediates. Complete decontamination is validated only when the solution transitions to a pale, clear liquid , confirming total chemical reduction.

Workflow S1 1. Fume Hood Prep (N2 Purge, Ionizer) S2 2. Anti-Static Weighing (Grounded Tools) S1->S2 V1 Validation: Balance Drift < 0.1mg? S2->V1 V1->S2 No (Recalibrate) S3 3. Solubilization (DMF/DMSO) V1->S3 Yes (Stable) S4 4. Dithionite Quench (Na2S2O4 / NaOH) S3->S4 Post-Reaction V2 Validation: Colorimetric Shift? S4->V2 V2->S4 Yellow/Orange (Incomplete) S5 5. Safe Disposal (Aqueous Amine Waste) V2->S5 Clear (Reduced)

Figure 2: Self-validating laboratory workflow for handling and neutralizing nitroaromatics.

References

  • PubChem - Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CID 75355956). National Center for Biotechnology Information. Available at:[Link]

  • American Elements - CAS 1520918-11-9 Product Data & Hazard Statements. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reduction of a Nitro Group in Methyl 2-fluoro-3-methyl-5-nitrobenzoate to an Amine

Introduction The transformation of a nitro group into an amine is a fundamental and crucial reaction in the field of organic synthesis. This reduction is particularly significant in the pharmaceutical and agrochemical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transformation of a nitro group into an amine is a fundamental and crucial reaction in the field of organic synthesis. This reduction is particularly significant in the pharmaceutical and agrochemical industries, where aromatic amines serve as vital building blocks for a wide array of active molecules.[1][2] The substrate of interest, methyl 2-fluoro-3-methyl-5-nitrobenzoate, presents a unique challenge due to the presence of multiple functional groups: a nitro group, a methyl ester, and a fluoro substituent on the aromatic ring. A successful reduction strategy must demonstrate high chemoselectivity, efficiently converting the nitro group to an amine while preserving the integrity of the other functionalities.[3]

This comprehensive guide provides an in-depth analysis of the various methodologies available for this transformation. It offers detailed experimental protocols, discusses the underlying mechanistic principles, and provides a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Choosing the Right Reduction Method: A Comparative Overview

The selection of an appropriate reduction method is paramount to achieving a high yield of the desired product, methyl 5-amino-2-fluoro-3-methylbenzoate, while minimizing side reactions. The primary methods for nitro group reduction can be broadly categorized into catalytic hydrogenation and chemical reduction using metals.[4]

Here, we present a comparative table to summarize the key features of the most common and effective methods for this specific transformation.

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Catalytic Hydrogenation H₂, Pd/C, Ethanol or MethanolHigh efficiency, clean reaction, often quantitative yields.[5]Potential for dehalogenation, requires specialized high-pressure equipment, pyrophoric catalyst handling.[6][7]>90%
Metal/Acid Reduction Fe/HCl or Fe/NH₄Cl, Ethanol/WaterCost-effective, robust, good functional group tolerance.[8][9]Stoichiometric amounts of metal required, acidic conditions may not be suitable for all substrates, potentially harsh workup.80-95%
Tin(II) Chloride Reduction SnCl₂·2H₂O, EthanolMild conditions, excellent chemoselectivity, tolerates a wide range of functional groups.[5][10]Generates significant tin waste, which can be toxic and requires careful disposal.[11]85-95%

Detailed Experimental Protocols

The following protocols are designed to be clear, concise, and reproducible. They include detailed steps for the reaction setup, monitoring, workup, and purification.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile.[5]

Workflow for Catalytic Hydrogenation

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Experimental workflow for catalytic hydrogenation.

Materials:

  • Methyl 2-fluoro-3-methyl-5-nitrobenzoate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol or Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) in ethanol or methanol.

  • Under a nitrogen atmosphere, carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas (repeat 3 times).[12][13]

  • Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[12]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The used catalyst can be pyrophoric and should be kept wet.[6][13]

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-2-fluoro-3-methylbenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Metal Reduction using Iron and Ammonium Chloride

The use of iron in the presence of a mild acid or salt is a classic, cost-effective, and robust method for nitro group reduction.[8][14]

Workflow for Iron-Mediated Reduction

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Experimental workflow for iron-mediated reduction.

Materials:

  • Methyl 2-fluoro-3-methyl-5-nitrobenzoate

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq) and ammonium chloride (4-5 eq) to the suspension.[14][15]

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.[14]

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product as needed.

Protocol 3: Reduction using Tin(II) Chloride Dihydrate

Tin(II) chloride is a mild and highly chemoselective reducing agent for nitroarenes, often used when other sensitive functional groups are present.[5][10]

Workflow for Tin(II) Chloride Reduction

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Experimental workflow for Tin(II) chloride reduction.

Materials:

  • Methyl 2-fluoro-3-methyl-5-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.[16]

  • Heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice.

  • With vigorous stirring, slowly add a solution of NaOH or NaHCO₃ to basify the mixture (pH ~8). This will precipitate tin salts.[17]

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • The product can be purified by column chromatography.

Mechanism and Scientific Rationale

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.

Decision-Making Flowchart for Method Selection

G start Start: Reduce Methyl 2-fluoro-3-methyl-5-nitrobenzoate q1 Is high-pressure equipment available? start->q1 q2 Is dehalogenation a concern? q1->q2 Yes q1->q2 No q3 Are metal waste and disposal a major concern? q2->q3 Yes a1 Catalytic Hydrogenation (Pd/C) q2->a1 No a2 Iron/NH₄Cl Reduction q3->a2 Yes a3 Tin(II) Chloride Reduction q3->a3 No

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Decision-making flowchart for selecting a reduction method.

Catalytic Hydrogenation: This method involves the heterogeneous catalysis of hydrogen gas on the surface of a metal catalyst, typically palladium on a carbon support. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group through the addition of hydrogen atoms.[4] The high efficiency stems from the high reactivity of the adsorbed hydrogen on the catalyst surface.

Metal-Mediated Reductions: In these reactions, an easily oxidized metal like iron or tin acts as the electron donor. The reduction proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation from the acidic or protic solvent.[14] The overall reaction involves the transfer of six electrons to the nitro group. The Béchamp reduction (Fe/HCl) is a classic example of this type of transformation.[9]

Safety, Handling, and Waste Disposal

Catalytic Hydrogenation:

  • Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7][18] The palladium on carbon catalyst is pyrophoric, especially after use, and can ignite flammable solvents.[6][13]

  • Precautions: All hydrogenation reactions must be conducted in a well-ventilated fume hood using appropriate high-pressure equipment.[12] The catalyst should be handled under an inert atmosphere and kept wet.[13][18] The reaction vessel must be purged with an inert gas like nitrogen before and after the reaction to remove all oxygen.[12][13]

Metal Reductions:

  • Hazards: Reactions involving acids can be corrosive. Some metal salts, particularly tin compounds, are toxic.[11]

  • Waste Disposal:

    • Iron: Iron salts can often be filtered off and disposed of as solid waste, although local regulations should always be followed.

    • Tin: Tin waste is more problematic due to its toxicity.[11] It is often precipitated as tin hydroxide by basification of the reaction mixture. This solid waste should be collected and disposed of according to institutional and local environmental regulations.[19][20]

Analytical Monitoring

Consistent and accurate monitoring of the reaction is key to determining the reaction endpoint and ensuring a high yield.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to give good separation between the starting nitro compound and the more polar amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the confirmation of the product's molecular weight and the detection of any intermediates or byproducts. This is a highly sensitive and quantitative method.[21]

  • Gas Chromatography (GC): Can also be used for reaction monitoring, particularly with a flame ionization detector (FID) or a mass spectrometer (MS) detector.[21]

Conclusion

The reduction of the nitro group in methyl 2-fluoro-3-methyl-5-nitrobenzoate to the corresponding amine is a critical transformation that can be achieved through several effective methods. The choice between catalytic hydrogenation, iron-mediated reduction, and tin(II) chloride reduction will depend on the available equipment, cost considerations, and environmental concerns. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely perform this important synthetic step.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (n.d.).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenation of Functionalized Nitroarenes Catalyzed by Single‐Phase Pyrite FeS2 Nanoparticles on N,S‐Codoped Porous Carbon - IT Services - University of Liverpool. (n.d.).
  • Highly Efficient Iron-Based Catalyst for Light-Driven Selective Hydrogenation of Nitroarenes | Journal of the American Chemical Society. (2023, December 28).
  • Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing). (n.d.).
  • ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchGate. (n.d.).
  • Hydrogenation SOP. (n.d.).
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.).
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. (n.d.).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8).
  • Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018, April 24).
  • The Reduction of Aromatic Nitro Compounds with Activated Iron. (n.d.).
  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14).
  • Nitro Reduction - Common Conditions. (n.d.).
  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid - ResearchGate. (n.d.).
  • Buy 5-Amino-2-fluoro-3-methylbenzoicacid (EVT-13649444) - EvitaChem. (n.d.).
  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones | The Journal of Organic Chemistry - ACS Publications. (2002, October 30).
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE - Vedantu. (2026, January 9).
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.).
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Publishing. (n.d.).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022, September 19).
  • analytical methods. (n.d.).
  • selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.).
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC. (n.d.).
  • Preparation of Amines (AQA A Level Chemistry): Revision Note. (2024, October 26).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (n.d.).
  • How do we synthesis aromatic amines? - ResearchGate. (2017, May 21).
  • Removal of Residual Element Tin in the Ferrous Metallurgy Process: A Review - MDPI. (2019, July 26).
  • Preparation of Aliphatic and Aromatic Amines Revision notes | A-Level Chemistry OCR. (n.d.).
  • Producing Aromatic Amines (A-Level) | ChemistryStudent. (n.d.).
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).
  • RECOVERY AND RECYCLING OF TIN IN TINPLATE PLANT (14055.en) - UNIDO. (1984, August 23).
  • methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook. (n.d.).
  • Removal of Residual Element Tin in the Ferrous Metallurgy Process: A Review. (2025, October 16).
  • US2363127A - Removal of iron from tin - Google Patents. (n.d.).
  • Synthesis of primary amines - Organic Chemistry Portal. (n.d.).
  • Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem. (n.d.).
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.).
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11. (2016, March 4).
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem. (n.d.).
  • Methyl 2-amino-5-fluoro-3-methylbenzoate | CAS#:952479-98-0 | Chemsrc. (2025, August 25).
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.).

Sources

Application

Application Note: Base-Catalyzed Hydrolysis of Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate

Introduction & Substrate Profile Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profile

Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The targeted hydrolysis of this ester yields 2-fluoro-3-methyl-5-nitrobenzoic acid (CAS: 1519287-58-1), a versatile building block particularly valuable in the development of targeted therapeutics where specific fluorine and methyl substitution patterns dictate optimal receptor binding and metabolic stability[2].

Mechanistic Insights: The Saponification Pathway

The conversion of methyl 2-fluoro-3-methyl-5-nitrobenzoate to its corresponding acid proceeds via a base-catalyzed nucleophilic acyl substitution, commonly referred to as the BAc​2 mechanism ()[3].

Causality of Experimental Choices

Base vs. Acid Catalysis: While ester hydrolysis can be catalyzed by either acid or base, base catalysis is overwhelmingly preferred for this specific substrate[3]. Acid-catalyzed hydrolysis is an equilibrium process, whereas base-catalyzed saponification is driven to completion by a final, irreversible deprotonation step. The leaving methoxide ion rapidly deprotonates the newly formed carboxylic acid, yielding a highly stable, water-soluble carboxylate anion[4].

Substituent Effects on Reaction Kinetics: The electronic properties of the aromatic ring dictate the electrophilicity of the carbonyl carbon, directly influencing the rate of the initial hydroxide attack:

  • 5-Nitro Group (-I, -M): This strongly electron-withdrawing group significantly depletes electron density from the aromatic ring and the ester carbonyl. This drastically lowers the activation energy for the rate-determining nucleophilic attack by the hydroxide ion[5].

  • 2-Fluoro Group (-I): Inductively withdraws electron density, further activating the carbonyl[6]. While the ortho-position introduces minor steric bulk, the small van der Waals radius of fluorine (1.47 Å) minimizes steric hindrance, allowing an uninhibited trajectory for the incoming nucleophile.

  • 3-Methyl Group (+I): Mildly electron-donating via induction and hyperconjugation. However, its slight deactivating effect is vastly overpowered by the combined electron-withdrawing nature of the nitro and fluoro groups.

Mechanism A Methyl 2-fluoro-3-methyl- 5-nitrobenzoate B Hydroxide Attack (Rate-Determining) A->B OH- C Tetrahedral Intermediate B->C Nucleophilic Addition D Methoxide Departure C->D Elimination E Carboxylate Anion + Methanol D->E Irreversible Deprotonation F Acidic Workup (HCl) E->F Aqueous Phase G 2-Fluoro-3-methyl- 5-nitrobenzoic acid F->G Protonation & Precipitation

Caption: Logical flow of the B_Ac2 saponification mechanism for methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Experimental Protocol: Self-Validating Saponification Workflow

This protocol is adapted from standard, field-proven methodologies for the hydrolysis of nitroaromatic esters, ensuring high yield and high purity ()[7].

Trustworthiness & Self-Validation

The protocol is designed as a self-validating system. The starting ester is hydrophobic and insoluble in the aqueous base, forming a distinct biphasic suspension. As the reaction proceeds, the ester is converted into the water-soluble sodium carboxylate. The visual transition from a cloudy suspension to a clear or pale-yellow homogeneous solution serves as an immediate, self-validating indicator of reaction completion ()[4]. Furthermore, during the workup, the sudden precipitation of a solid upon acidification confirms the successful formation of the free carboxylic acid[7].

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 eq) and a 2.5 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq). Causality: An excess of NaOH ensures complete conversion and compensates for any atmospheric CO2​ absorption[4].

  • Heating & Monitoring: Heat the biphasic mixture to a gentle boil (approx. 100 °C) with vigorous stirring[7]. Self-Validation: Monitor the physical state. The reaction is complete when the ester completely dissolves, yielding a transparent, pale-yellow homogeneous solution (typically 1–2 hours)[4].

  • Cooling & Dilution: Remove the flask from the heat source, cool to room temperature, and dilute the reaction mixture with an equal volume of distilled water[7]. Causality: Dilution prevents the premature precipitation of the sodium salt and ensures the formation of a fine, easily filterable precipitate in the subsequent acidification step[7].

  • Acidification (Inverse Addition): Slowly pour the alkaline carboxylate solution into a beaker containing an excess of concentrated hydrochloric acid (HCl, 37%) with rapid stirring, maintaining the temperature below 20 °C using an ice bath[7]. Causality: Adding the carboxylate solution to the acid (inverse addition) is critical. If acid is added to the salt in the usual way, a less soluble acid salt may separate, which traps impurities and resists complete protonation[7].

  • Isolation: Collect the precipitated 2-fluoro-3-methyl-5-nitrobenzoic acid via vacuum filtration[4]. Wash the filter cake thoroughly with ice-cold distilled water to remove residual NaCl and HCl.

  • Drying: Dry the isolated product under vacuum at 50 °C to a constant weight.

Workflow Step1 Step 1: Preparation Mix Ester + 2.5M NaOH (aq) Step2 Step 2: Reflux Heat to 100°C until homogeneous Step1->Step2 Vigorous stirring Step3 Step 3: Dilution Cool and dilute with H2O Step2->Step3 Visual validation (Clear) Step4 Step4 Step3->Step4 Inverse addition Step5 Step 5: Isolation Vacuum filtration & cold H2O wash Step4->Step5 Precipitation Step6 Step 6: Drying Vacuum oven at 50°C Step5->Step6 Yield pure acid

Caption: Step-by-step experimental workflow for the base-catalyzed hydrolysis of the ester.

Quantitative Data & Optimization Parameters

To ensure reproducibility and scale-up viability, the following quantitative parameters must be strictly controlled during the workflow:

ParameterOptimal ValueCausality / Effect
NaOH Equivalents 2.5 - 3.0 eqDrives the saponification to completion; accounts for the stoichiometric neutralization of the resulting carboxylic acid and prevents stalling[7].
Reaction Temperature 95 - 100 °C (Reflux)Overcomes the activation energy barrier; accelerates the dissolution of the highly hydrophobic fluorinated ester into the aqueous phase[7].
Reaction Time 1 - 2 hoursProlonged heating beyond visual clearance should be avoided, as extended exposure to strong boiling base may lead to unwanted side reactions, such as nucleophilic aromatic substitution of the activated fluorine[8].
Acidification pH < 2.0Ensures complete protonation of the carboxylate anion (estimated pKa​ ~ 2.5-3.0) for maximum precipitation and yield recovery[4].

References

  • Title: methyl 2-fluoro-3-methyl-5-nitrobenzoate | 1520918-11-9 | Buy Now - Molport Source: Molport URL: [Link]

  • Title: What is the mechanism for the basic hydrolysis of methyl benzoate? Source: Study.com URL: [Link]

  • Title: Preparation of 3-Nitrobenzoic Acid Source: Michigan State University (MSU Chemistry) URL: [Link]

  • Title: m-NITROBENZOIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid Source: ACS Publications URL: [Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate

Executive Summary The functionalization of highly substituted fluoroarenes is a cornerstone technique in modern medicinal chemistry and materials science. Methyl 2-fluoro-3-methyl-5-nitrobenzoate serves as a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted fluoroarenes is a cornerstone technique in modern medicinal chemistry and materials science. Methyl 2-fluoro-3-methyl-5-nitrobenzoate serves as a highly versatile, electrophilic building block. While the fluorine atom is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) by the synergistic electron-withdrawing effects of the para-nitro and ortho-ester groups, the presence of a methyl group at the C3 position introduces unique steric and stereoelectronic variables.

This application note provides researchers with a comprehensive, self-validating guide to performing SNAr reactions on this specific scaffold. By detailing the causality behind solvent, base, and temperature selections, this guide ensures robust, reproducible workflows for synthesizing complex anthranilic acid derivatives and heterocyclic precursors.

Mechanistic & Strategic Insights

To master the reactivity of methyl 2-fluoro-3-methyl-5-nitrobenzoate, one must understand the "push-pull" electronics and steric microenvironment of the molecule.

  • Electronic Activation (The "Pull"): Fluoride is an excellent leaving group in SNAr due to the high electronegativity of fluorine, which severely polarizes the C-F bond, rendering the ipso carbon (C2) highly electrophilic. The formation of the rate-determining Meisenheimer complex is stabilized by the strong resonance electron-withdrawing effect of the C5-nitro group and the inductive/resonance pull of the C1-methyl ester .

  • Steric Hindrance (The C3-Methyl Effect): Unlike standard 2-fluoro-5-nitrobenzoates, the C3-methyl group sits directly ortho to the reaction center. This steric bulk restricts the trajectory of incoming nucleophiles. Consequently, while linear primary amines or unhindered secondary amines (e.g., morpholine) react smoothly, bulky nucleophiles (e.g., tert-butylamine or diisopropylamine) require elevated thermal profiles to overcome the activation energy barrier .

  • Solvent Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. They solvate the nucleophile's counter-cation (e.g., K⁺ or Na⁺) while leaving the nucleophilic anion "naked" and highly reactive, which is critical for overcoming the C3-methyl steric shielding.

SNAr_Mechanism A Substrate (Methyl 2-fluoro-3-methyl- 5-nitrobenzoate) B Nucleophilic Attack (e.g., Amine) A->B + Nu-H C Meisenheimer Complex (Stabilized by NO2) B->C Rate-determining D Fluoride Elimination C->D Fast E Substituted Product D->E - HF

SNAr Addition-Elimination Mechanism highlighting the Meisenheimer complex intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify the success of the reaction at each critical phase before proceeding.

Protocol A: Amination with a Secondary Amine (Morpholine)

This protocol describes the synthesis of methyl 3-methyl-2-morpholino-5-nitrobenzoate. Morpholine is chosen as a representative cyclic secondary amine due to its balanced nucleophilicity and predictable reactivity.

Reagents:

  • Methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 eq, 5.0 mmol, 1.06 g)

  • Morpholine (1.2 eq, 6.0 mmol, 0.52 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol, 1.74 mL)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 10 mL of anhydrous DMF.

  • Base Addition: Add DIPEA to the solution at room temperature. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the protonation of the incoming morpholine nucleophile.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add morpholine dropwise over 5 minutes.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Due to the C3-methyl steric hindrance, heat the reaction to 50 °C for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow/orange product spot (Rf ~0.4). The color shift is a direct visual confirmation of the extended push-pull conjugation of the newly formed nitroaniline system.

  • Validation Checkpoint 2 (LC-MS): Aliquot 10 µL of the reaction, dilute in MeCN, and inject. Confirm the disappearance of the m/z 213 [M+H]⁺ peak and the appearance of the m/z 281[M+H]⁺ product peak.

  • Quench & Workup: Pour the cooled reaction mixture into 50 mL of ice-cold water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual morpholine and DIPEA, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Workflow Step1 1. Reagent Prep Dissolve substrate in DMF Add DIPEA (Acid Scavenger) Step2 2. Nucleophile Addition Dropwise addition at 0°C Control exothermic attack Step1->Step2 Step3 3. Thermal Activation Heat to 50°C for 4h Overcome C3-Methyl sterics Step2->Step3 Step4 4. In-Process Validation TLC (Color shift to yellow) LC-MS (Mass shift +68 Da) Step3->Step4 Step5 5. Workup & Isolation Aqueous quench, 1M HCl wash Extract & Concentrate Step4->Step5

Standardized experimental workflow for SNAr reactions on sterically hindered fluoroarenes.

Quantitative Data & Reaction Scope

The table below summarizes the optimized parameters for various nucleophile classes reacting with methyl 2-fluoro-3-methyl-5-nitrobenzoate. Note the correlation between nucleophile bulk and the required thermal energy.

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Expected Yield
Primary Amine BenzylamineDMFK₂CO₃25 - 403 - 5> 85%
Sec. Amine (Linear) DimethylamineTHFDIPEA252> 90%
Sec. Amine (Cyclic) MorpholineDMFDIPEA50480 - 85%
Sec. Amine (Bulky) DiisopropylamineDMSODIPEA80 - 10012 - 18< 40% (Sluggish)
Thiolate Sodium MethanethiolateDMFNone (Salt)0 - 251> 90%
Alkoxide Sodium MethoxideMeOHNone (Salt)0270% (See Troubleshooting)

Troubleshooting Guide

When working with this specific polyfunctionalized scaffold, several competing side reactions can occur if conditions are not strictly controlled.

Observed IssueMechanistic CauseCorrective Action
Ester Hydrolysis (Formation of carboxylic acid byproduct)Trace water in the solvent reacting with the base (e.g., K₂CO₃) to form hydroxide, which attacks the C1-ester.Use strictly anhydrous solvents. Switch from inorganic bases (K₂CO₃) to organic bases (DIPEA) to minimize hydroxide generation.
Transesterification When using alkoxide nucleophiles (e.g., NaOEt) in SNAr, the alkoxide can also attack the C1-methyl ester, exchanging the methyl group.Match the alkoxide to the ester (use NaOMe/MeOH). If a different ether is required, perform the SNAr first, then deliberately saponify and re-esterify.
Incomplete Conversion The C3-methyl group sterically blocks the trajectory of bulky nucleophiles, stalling the reaction at the Meisenheimer transition state.Increase the reaction temperature (up to 80 °C in DMSO). Alternatively, use a stronger base like NaH to pre-form a more reactive nucleophilic anion.

References

  • Detection of sulfane sulfur species in biological systems Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL:[Link]

  • Domino Aldol-SNAr-Dehydration Sequence for[3+3] Annulations to Prepare Quinolin-2(1H)-ones and 1,8-Naphthyridin-2(1H)-ones Source: MDPI - Molecules URL:[Link]

Application

Application Note: Strategic Utilization of Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate in Agrochemical Synthesis

Executive Summary Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS 1520918-11-9) is an advanced, highly functionalized aromatic building block increasingly utilized in the discovery and development of next-generation agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS 1520918-11-9) is an advanced, highly functionalized aromatic building block increasingly utilized in the discovery and development of next-generation agrochemicals[1]. Its unique substitution pattern provides a versatile, orthogonal scaffold for synthesizing potent active ingredients (AIs), particularly within the herbicide and fungicide pipelines. This application note details the structural rationale, mechanistic workflows, and validated protocols for deploying this intermediate in discovery chemistry.

Structural Rationale & Causality

In modern agrochemical design, the precise placement of halogens and alkyl groups on an aromatic ring drastically alters the physicochemical and metabolic profile of the AI. The selection of methyl 2-fluoro-3-methyl-5-nitrobenzoate[2] is driven by the following causal factors:

  • The C2-Fluorine: The incorporation of fluorine adjacent to the ester serves a dual purpose. First, it increases the lipophilicity ( logP ) of the final molecule, enhancing cuticular penetration in plants or exoskeleton penetration in insects. Second, it blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the metabolic half-life of the AI in the field.

  • The C3-Methyl Group: Provides essential steric bulk that can induce favorable conformational twists in the final target binding site (e.g., within the succinate dehydrogenase binding pocket). It also offers a handle for late-stage functionalization, such as benzylic bromination.

  • The C5-Nitro Group: Acts as a stable, masked amine. It is strongly electron-withdrawing, which stabilizes the ring during early synthetic steps, and can be unmasked (reduced) exactly when nucleophilic character is required for downstream heterocycle formation.

  • The Methyl Ester: Acts as an orthogonal protecting group to the nitro moiety, allowing for sequential, chemoselective derivations without cross-reactivity.

Divergent Agrochemical Workflows

This building block typically diverges into two primary agrochemical classes based on which functional group is manipulated first:

  • Pathway A: PPO Inhibitor Herbicides (Nitro Reduction) Protoporphyrinogen oxidase (PPO) inhibitors often feature an N-phenyl heterocycle (such as a phthalimide, uracil, or triazolinone). By selectively reducing the 5-nitro group to an aniline, the resulting nucleophile can be condensed with various anhydrides or isocyanates. The 2-fluoro and 3-methyl groups perfectly mimic the substitution patterns found in highly active commercial PPO inhibitors.

  • Pathway B: Benzamide Fungicides (Ester Saponification) Succinate dehydrogenase inhibitors (SDHIs) frequently utilize a substituted benzamide core. Hydrolyzing the methyl ester to the corresponding benzoic acid allows for direct amide coupling with complex, proprietary amines (e.g., pyrazole or norbornene derivatives).

Agrochemical_Workflow BB Methyl 2-fluoro-3-methyl- 5-nitrobenzoate (CAS 1520918-11-9) Red Chemoselective Nitro Reduction (Fe/NH4Cl) BB->Red Pathway A Sap Mild Saponification (LiOH, THF/H2O) BB->Sap Pathway B Amine Methyl 5-amino-2-fluoro- 3-methylbenzoate Red->Amine Acid 2-Fluoro-3-methyl- 5-nitrobenzoic acid Sap->Acid Herb PPO Inhibitor Herbicides (e.g., N-Phenylphthalimides) Amine->Herb Heterocycle Formation Fung Benzamide Fungicides (e.g., SDHI class) Acid->Fung Amide Coupling

Workflow for diverging methyl 2-fluoro-3-methyl-5-nitrobenzoate into distinct agrochemical classes.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and chemoselectivity during the synthesis of key intermediates.

Protocol 1: Chemoselective Nitro Reduction

Target: Methyl 5-amino-2-fluoro-3-methylbenzoate Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a significant risk of hydrodefluorination (cleavage of the C–F bond). To preserve the C2-fluorine, a milder, single-electron transfer reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is employed. NH₄Cl acts as a mild proton source that activates the iron surface without lowering the pH enough to hydrolyze the ester[3].

  • Setup: In a 250 mL round-bottom flask, dissolve methyl 2-fluoro-3-methyl-5-nitrobenzoate (10.0 g, 46.9 mmol) in a mixture of Ethanol (100 mL) and DI Water (25 mL).

  • Activation: Add Iron powder (13.1 g, 234.5 mmol, 5.0 eq) and Ammonium chloride (12.5 g, 234.5 mmol, 5.0 eq).

  • Reaction: Heat the suspension to 70 °C under vigorous stirring for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, non-fluorescent) will disappear, replaced by a highly polar, blue-fluorescent spot under 254 nm UV light indicating the presence of the free amine.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate.

  • Self-Validation: Analyze via LC-MS. The expected mass is [M+H]⁺ = 184.08. Defluorinated byproducts should be absent.

Protocol 2: Mild Saponification

Target: 2-Fluoro-3-methyl-5-nitrobenzoic acid[4] Causality: Strong bases (NaOH/KOH) at elevated temperatures can trigger nucleophilic aromatic substitution (SₙAr) of the C2-fluorine, especially since it is activated by the strongly electron-withdrawing nitro group. Lithium hydroxide (LiOH) in a biphasic system at lower temperatures provides the necessary hydroxide nucleophile while minimizing SₙAr side reactions.

  • Setup: Dissolve methyl 2-fluoro-3-methyl-5-nitrobenzoate (5.0 g, 23.4 mmol) in THF (50 mL) and cool to 0 °C in an ice bath.

  • Hydrolysis: Add a solution of LiOH·H₂O (1.47 g, 35.1 mmol, 1.5 eq) in DI Water (25 mL) dropwise. Maintain the temperature between 0 °C and room temperature to prevent SₙAr on the fluorinated aromatic ring.

  • Reaction: Stir at room temperature for 4 hours.

  • In-Process Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The non-polar ester spot will completely disappear.

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous layer with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted starting material or non-polar impurities.

  • Isolation (Self-Validating Precipitation): Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2–3. The product, 2-fluoro-3-methyl-5-nitrobenzoic acid, will spontaneously precipitate as a pale yellow solid because the neutral acid is insoluble in cold water.

  • Filtration: Filter the solid, wash with ice-cold water, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the critical parameters, chemoselectivity profiles, and validation metrics for the two primary divergent workflows[5].

ParameterProtocol 1: Nitro ReductionProtocol 2: Mild Saponification
Target Transformation -NO₂ -NH₂-COOCH₃ -COOH
Reagents Fe powder, NH₄ClLiOH·H₂O
Solvent System EtOH / H₂O (4:1)THF / H₂O (2:1)
Temperature 70 °C0 °C to RT
Reaction Time 3 hours4 hours
Key Chemoselectivity Preserves C–F bond (No hydrodefluorination)Prevents SₙAr at C2-Fluorine
Typical Yield 90 – 95%85 – 92%
Validation Metric LC-MS [M+H]⁺ = 184.08, UV FluorescencepH-triggered precipitation (pH 2–3)

References

  • Title: methyl 2-fluoro-3-methyl-5-nitrobenzoate | 1520918-11-9 | Buy Now - Molport Source: molport.com URL: [Link]

  • Title: CAS 1520918-11-9 | AMERICAN ELEMENTS® Source: americanelements.com URL: [Link]

  • Title: Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate Applications Source: nu.edu.kz URL: [Link]

Sources

Method

Application Note: Kilo-Scale Production of Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Executive Summary & Strategic Context Methyl 2-fluoro-3-methyl-5-nitrobenzoate[1] is a highly specialized fluorinated aromatic building block. It is a critical intermediate in the synthesis of advanced active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Methyl 2-fluoro-3-methyl-5-nitrobenzoate[1] is a highly specialized fluorinated aromatic building block. It is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including sodium channel modulators and next-generation kinase inhibitors. Transitioning the synthesis of this compound from a discovery-scale fume hood to a kilo-lab production environment requires rigorous control over exothermic nitration dynamics and strict regioselectivity.

This application note provides a field-proven, two-step scalable protocol starting from the commercially available precursor, 2-fluoro-3-methylbenzoic acid[2]. The workflow is optimized for operational safety, high throughput, and API-grade purity.

Mechanistic Rationale: Engineering Regioselectivity

The primary synthetic challenge in this workflow is the first step: the nitration of 2-fluoro-3-methylbenzoic acid. To avoid complex downstream chromatographic purification—which is unviable at scale—the reaction must achieve near-absolute regioselectivity for the 5-position.

This is achieved by exploiting the synergistic directing effects of the substrate's existing functional groups[3]:

  • The Carboxylic Acid (-COOH) at C1: As a strong electron-withdrawing group (-I, -M), it deactivates the aromatic ring and directs incoming electrophiles to the meta positions (C3 and C5). Because C3 is sterically blocked by the methyl group, the -COOH group exclusively directs the nitronium ion to C5.

  • The Fluorine (-F) at C2: Halogens typically act as ortho/para directors due to lone-pair resonance (+M). However, fluorine's intense inductive effect (-I) dominates in highly deactivated systems, favoring attack at the para position. The para position relative to C2 is C5, perfectly reinforcing the carboxyl group's directing effect.

  • The Methyl (-CH3) at C3: While this electron-donating group (+I) directs ortho/para (C2, C4, C6), the steric bulk of the methyl group significantly hinders electrophilic attack at the adjacent C4 position.

Consequently, nitration with a mixed acid system (HNO₃/H₂SO₄) yields 2-fluoro-3-methyl-5-nitrobenzoic acid with >85% regioselectivity, making direct crystallization possible.

Synthetic Workflow Visualization

Workflow SM 2-Fluoro-3-methylbenzoic acid (CAS: 315-31-1) Nitration Step 1: Regioselective Nitration HNO₃ / H₂SO₄ 0-5°C to RT SM->Nitration Intermediate 2-Fluoro-3-methyl-5-nitrobenzoic acid (CAS: 1519287-58-1) Nitration->Intermediate Esterification Step 2: Fischer Esterification MeOH, H₂SO₄ Reflux 65°C Intermediate->Esterification Product Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) Esterification->Product

Two-step scale-up workflow for methyl 2-fluoro-3-methyl-5-nitrobenzoate synthesis.

Step-by-Step Scale-Up Protocols

Protocol A: Step 1 - Regioselective Nitration

Objective: Synthesis of 2-fluoro-3-methyl-5-nitrobenzoic acid from 2-fluoro-3-methylbenzoic acid. Self-Validating System: The reaction's progress is visually self-validating. The starting material will completely dissolve into the mixed acid as the nitronium ion reacts. Upon quenching the homogeneous mixture into ice water, the sudden shift in solubility causes the immediate, robust precipitation of the nitro-product.

Procedure (1.0 kg Scale):

  • Mixed Acid Preparation: In a 10 L jacketed glass reactor equipped with a PTFE overhead stirrer and internal temperature probe, charge 5.0 L of concentrated sulfuric acid (H₂SO₄, 98%). Set the chiller to cool the acid to 0–5 °C. Slowly dose 1.2 L of fuming nitric acid (HNO₃, 90%) via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Portion-wise, add 1.0 kg (6.49 mol) of 2-fluoro-3-methylbenzoic acid[2] over a 2-hour period. Causality Note: Strict temperature control (0–5 °C) during addition suppresses oxidative side reactions and prevents thermal runaway from the highly exothermic nitration.

  • Reaction Maturation: Once the addition is complete, adjust the jacket temperature to allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for 4 hours.

  • Quenching: Carefully transfer the reaction mixture via a bottom-drain valve into a secondary 30 L reactor containing 15.0 kg of vigorously stirred crushed ice and water. A pale yellow precipitate will form instantly.

  • Isolation & Washing: Filter the resulting suspension through a large-capacity Nutsche filter. Wash the filter cake with cold deionized water (3 × 5.0 L) until the filtrate pH is >4, ensuring the removal of residual mineral acids.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Protocol B: Step 2 - Fischer Esterification

Objective: Synthesis of methyl 2-fluoro-3-methyl-5-nitrobenzoate[1]. Self-Validating System: The conversion of the carboxylic acid to the methyl ester significantly increases the molecule's hydrophobicity. In-process control (IPC) via reverse-phase HPLC will show a distinct, easily trackable shift to a longer retention time. Furthermore, the initial opaque suspension of the starting acid in methanol will gradually clear into a homogeneous solution as the highly soluble ester is generated.

Procedure:

  • Reaction Setup: In a 10 L jacketed reactor equipped with a reflux condenser, suspend 1.0 kg (5.02 mol) of the dried 2-fluoro-3-methyl-5-nitrobenzoic acid in 6.0 L of anhydrous methanol.

  • Catalyst Addition: Slowly charge 250 mL of concentrated H₂SO₄.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 12 hours. Monitor via HPLC until the intermediate acid peak integrates to <1%.

  • Concentration: Distill off approximately 4.0 L of methanol under reduced pressure to concentrate the mixture, driving the equilibrium forward and minimizing solvent waste.

  • Workup: Cool the concentrated residue to room temperature and pour it into 5.0 L of ice-cold water. Neutralize the aqueous mixture to pH 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction & Crystallization: Extract the aqueous phase with ethyl acetate (2 × 3.0 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Recrystallize the crude residue from a hexane/ethyl acetate mixture (8:2) to afford the pure target ester.

Quantitative Data Summary

Reaction StepSubstrate InputKey ReagentsTemp / TimeExpected YieldTarget Purity (HPLC)
1. Nitration 2-Fluoro-3-methylbenzoic acid (1.0 kg)HNO₃ (1.2 L)H₂SO₄ (5.0 L)0–5 °C to RT6 hours total~1.1 kg (85%)>98%
2. Esterification 2-Fluoro-3-methyl-5-nitrobenzoic acid (1.0 kg)Methanol (6.0 L)H₂SO₄ (250 mL)Reflux (65 °C)12 hours~0.96 kg (90%)>99%

References

  • 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride - EvitaChem (Contains inventory and application data for Methyl 2-fluoro-3-methyl-5-nitrobenzoate, CAS 1520918-11-9). EvitaChem.1

  • 2-fluoro-3-methyl-5-nitrobenzoic acid | 1519287-58-1 - Sigma-Aldrich . Sigma-Aldrich.

  • 2-Fluoro-3-methylbenzoic acid - Chem-Impex . Chem-Impex. 2

  • Buy 5-Amino-2-fluoro-3-methylbenzoicacid (EVT-13649444) - EvitaChem (Details the regioselective nitration mechanics of 2-fluoro-3-methylbenzoic acid). EvitaChem. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 15209...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9). This molecule is a highly valuable building block in drug development, but its synthesis requires precise navigation of competing electronic and steric effects.

This guide bypasses generic advice to provide a causal, mechanistic breakdown of the two-step synthetic route: the regioselective nitration of 2-fluoro-3-methylbenzoic acid, followed by the irreversible esterification of the resulting sterically hindered intermediate.

Synthesis Workflow & Mechanistic Logic

To troubleshoot effectively, we must first visualize the electronic and thermodynamic forces governing the reaction pathway.

MechanisticPathway cluster_nitration Step 1: Electrophilic Aromatic Substitution cluster_esterification Step 2: Nucleophilic Acyl Substitution SM 2-Fluoro-3-methylbenzoic acid NitratingAgent Nitronium Ion (NO2+) SM->NitratingAgent HNO3/H2SO4 ParaAttack Para-attack (Position 5) Favored by F +M effect NitratingAgent->ParaAttack Temp < 0°C OrthoAttack Ortho-attack (Position 6) Sterically Hindered NitratingAgent->OrthoAttack Temp > 15°C Inter 2-Fluoro-3-methyl-5-nitrobenzoic acid ParaAttack->Inter Fischer Fischer Esterification (H+/MeOH) Reversible Equilibrium Inter->Fischer Traditional Thionyl SOCl2 / MeOH Irreversible Acid Chloride Inter->Thionyl Optimized Product Methyl 2-fluoro-3-methyl-5-nitrobenzoate Fischer->Product ~60% Yield Thionyl->Product >95% Yield

Workflow detailing the regioselective nitration and irreversible esterification pathways.

Module 1: Nitration Troubleshooting (Electrophilic Aromatic Substitution)

The conversion of 2-fluoro-3-methylbenzoic acid to 2-fluoro-3-methyl-5-nitrobenzoic acid relies on exploiting the unique directing effects of the fluorine atom.

Q: Why am I getting a complex mixture of regioisomers (e.g., 6-nitro impurities) instead of the pure 5-nitro product? A: This is a failure of regiocontrol driven by thermal energy overriding electronic directing effects. Fluorine is anomalous among halogens; while it is inductively electron-withdrawing ( −I effect), its resonance electron-donating ( +M effect) dominates at the ortho and para positions due to excellent 2p-2p orbital overlap with the aromatic ring [1]. Because the ortho position (C6) is sterically hindered by the adjacent carboxyl group and inductively deactivated, the nitronium ion ( NO2+​ ) should selectively attack the para position (C5). However, if your reaction temperature exceeds 5°C, the excess kinetic energy allows the electrophile to overcome the steric activation barrier at C6, resulting in the unwanted 6-nitro isomer. Strict thermal control is non-negotiable.

Q: How do I prevent the oxidation of the methyl group during nitration? A: Nitric acid is a potent oxidant. Using fuming HNO3​ or allowing localized exothermic spikes will rapidly oxidize your C3 methyl group into a second carboxylic acid. To prevent this, use a stoichiometric amount (1.05 eq) of standard 68-70% HNO3​ diluted in concentrated H2​SO4​ , and ensure dropwise addition to maintain the internal temperature strictly below 0°C.

Protocol 1: Optimized Regioselective Nitration

Self-Validating System: The reaction mixture will transition from a clear solution to a thick white/pale-yellow slurry as the 5-nitro product precipitates. If the slurry turns deep orange or brown, oxidation of the methyl group has occurred due to poor temperature control.

  • Preparation: Charge a dry, 500 mL round-bottom flask with 2-fluoro-3-methylbenzoic acid (1.0 eq) and concentrated H2​SO4​ (5.0 volumes). Stir mechanically until fully dissolved.

  • Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature reaches -5°C.

  • Reagent Mixing: In a separate addition funnel, prepare a nitrating mixture of cold conc. H2​SO4​ (1.0 vol) and 68-70% HNO3​ (1.05 eq).

  • Addition: Add the nitrating mixture dropwise over 1 hour. Critical: Monitor the internal thermometer continuously; the temperature must not exceed 0°C.

  • Maturation: Stir for an additional 2 hours at 0°C. The precipitation of the product will thicken the mixture.

  • Workup: Quench by pouring the slurry over vigorously stirred crushed ice (15 volumes). Filter the resulting precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum at 40°C.

Module 2: Esterification Troubleshooting (Nucleophilic Acyl Substitution)

Converting 2-fluoro-3-methyl-5-nitrobenzoic acid to its methyl ester presents a classic thermodynamic bottleneck.

Q: My Fischer esterification is stalling at ~60% conversion, even after 24 hours of reflux. How can I drive it to completion? A: Your reaction is falling victim to an unfavorable equilibrium governed by steric hindrance. Fischer esterification is a reversible, thermodynamically controlled process [2]. The carboxyl group in your intermediate is flanked by an ortho-fluoro substituent (position 2). This creates significant steric bulk and inductive electron withdrawal, which destabilizes the protonated tetrahedral intermediate required for Fischer esterification. To achieve >95% yield, you must abandon the reversible Fischer pathway and switch to an irreversible mechanism. By reacting the acid with thionyl chloride ( SOCl2​ ), you generate a highly reactive acid chloride intermediate that rapidly and irreversibly traps methanol [3].

Protocol 2: Irreversible Thionyl Chloride-Mediated Esterification

Self-Validating System: Upon the addition of SOCl2​ , vigorous gas evolution ( HCl , SO2​ ) will occur, and the suspended carboxylic acid will dissolve into a clear, homogenous solution. The cessation of gas evolution and complete dissolution definitively indicates the successful formation of the acid chloride intermediate.

  • Suspension: Suspend 2-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10.0 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0°C. Add thionyl chloride ( SOCl2​ , 2.0 eq) dropwise. Caution: Perform in a well-ventilated fume hood equipped with a gas scrubber.

  • Reflux: Gradually warm the mixture to 65°C (reflux). The suspension will clear as the acid chloride forms and immediately reacts with methanol. Stir for 4-6 hours.

  • Monitoring: Verify completion via TLC (Hexanes:EtOAc 3:1). The highly polar acid spot should completely disappear.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and residual SOCl2​ .

  • Purification: Dissolve the crude residue in ethyl acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure methyl 2-fluoro-3-methyl-5-nitrobenzoate as a crystalline solid.

Quantitative Data & Method Comparison

The table below summarizes the quantitative differences between standard textbook methodologies and the optimized protocols detailed in this guide.

Reaction ParameterNitration (Standard)Nitration (Optimized)Esterification (Fischer)Esterification ( SOCl2​ )
Reagents & Conditions Fuming HNO3​ , 25°C68% HNO3​ , -5°CMeOH, H2​SO4​ , Reflux SOCl2​ , MeOH, Reflux
Primary Impurity 6-nitro isomer, oxidized methylTrace (< 2%)Unreacted starting materialTrace (< 1%)
Thermodynamic State Kinetically uncontrolledKinetically controlledReversible EquilibriumIrreversible
Typical Yield 45% - 55%85% - 90% ~60% (Stalled)>95%
Scalability Low (Exothermic hazard)High (Controlled addition)HighHigh (Requires gas scrubbing)
References
  • Electrophilic aromatic directing groups - Wikipedia. Available at:[Link]

  • Fischer Esterification: Conversion of Carboxylic Acids To Esters - Master Organic Chemistry. Available at:[Link]

  • Fischer Esterification / Fischer-Speier Esterification - Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

troubleshooting ester cleavage during methyl 2-fluoro-3-methyl-5-nitrobenzoate reduction

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the reduction of methyl 2-fluoro-3-methyl-5-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the reduction of methyl 2-fluoro-3-methyl-5-nitrobenzoate to methyl 5-amino-2-fluoro-3-methylbenzoate .

Achieving selective nitro reduction without compromising the adjacent ester or the aryl fluoride requires precise control over reaction conditions. This guide provides mechanistic insights, a troubleshooting decision matrix, and validated protocols to ensure high-yield, chemoselective transformations.

Mechanistic Insight: Why is this Ester so Labile?

Before troubleshooting, it is critical to understand the causality behind the ester cleavage. The ester group in methyl 2-fluoro-3-methyl-5-nitrobenzoate is exceptionally susceptible to nucleophilic attack due to synergistic electronic effects:

  • The Ortho-Fluoro Effect: The highly electronegative fluorine atom at the 2-position exerts a powerful inductive electron-withdrawing effect (-I effect) directly on the adjacent ester carbonyl[1].

  • The Meta-Nitro Effect: The nitro group at the 5-position further depletes electron density from the aromatic ring.

  • Steric Accessibility: While the 3-methyl group provides minor steric shielding to the ring, the ester at the 1-position remains highly exposed to incoming nucleophiles.

Consequently, any presence of aqueous acid (e.g., standard Fe/HCl Béchamp reduction) or aqueous base during the reduction process will rapidly catalyze the hydrolysis of the methyl ester into its corresponding carboxylic acid[2].

Troubleshooting Decision Workflow

Use the following logic tree to diagnose your current synthetic route and select the optimal reduction strategy.

Workflow Start Substrate: Methyl 2-fluoro-3-methyl-5-nitrobenzoate AcidBase Are you using aqueous acid/base? (e.g., Fe/HCl, SnCl2/HCl, Na2S) Start->AcidBase Hydrolysis ERROR: High Risk of Ester Hydrolysis (Avoid these conditions) AcidBase->Hydrolysis Yes NonAq Switch to Anhydrous or Mild Neutral Conditions AcidBase->NonAq No Catalytic Catalytic Hydrogenation NonAq->Catalytic Chemical Chemical Reduction NonAq->Chemical PdC Pd/C + H2 in EtOAc (Risk: Defluorination) Catalytic->PdC NaBH4 NaBH4 + FeCl2 in MeOH (Highly Chemoselective) Chemical->NaBH4

Workflow for selecting nitro reduction conditions to prevent ester cleavage.

Frequently Asked Questions & Troubleshooting

Q1: I used Iron and HCl (Béchamp reduction), but my LCMS shows a mass corresponding to [M-14]. What happened?

A: You are observing complete ester hydrolysis. The mass difference of -14 Da (loss of a methyl group, + addition of a proton) indicates the formation of 5-amino-2-fluoro-3-methylbenzoic acid. The highly acidic aqueous conditions of the standard Béchamp reduction, combined with the activating 2-fluoro group, rapidly cleave the ester[1][2].

  • Solution: Abandon aqueous acidic methods. If you must use a metal-mediated reduction, switch to Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in a methanol/water mixture to maintain a near-neutral pH.

Q2: I performed a standard Pd/C hydrogenation in Ethanol, and I am seeing a mixture of products. Why?

A: You are likely observing transesterification . Because your substrate is a methyl ester, running the reaction in ethanol (especially if trace moisture or acidic/basic impurities are present on the carbon support) will convert a portion of your product into the ethyl ester.

  • Solution: Always match your solvent to your ester (use Methanol for methyl esters) or use a strictly non-nucleophilic, anhydrous solvent like Ethyl Acetate (EtOAc)[3].

Q3: My ester is intact, but I am losing the fluorine atom during Pd/C hydrogenation. How do I prevent defluorination?

A: Aryl fluorides are generally stable, but palladium on carbon (Pd/C) can sometimes catalyze hydrodehalogenation, especially if the reaction is left running too long or under high pressure[3].

  • Solution: Switch to a milder catalyst such as Platinum Oxide (PtO₂), or use a "poisoned" catalyst like sulfided Pt/C which is highly selective for nitro groups while preserving halogens[3]. Alternatively, move to a metal-free or base-metal chemical reduction.

Q4: What is the most reliable, modern method for this specific transformation?

A: The NaBH₄/FeCl₂ system is highly recommended. Recent methodologies demonstrate that sodium borohydride, when catalyzed by Iron(II) chloride, exhibits profound chemoselectivity for nitro groups over highly sensitive esters[4]. It operates under mild conditions and completely avoids the high pressures of hydrogenation and the harsh acids of traditional metal reductions.

Methodological Comparison Data

The following table summarizes the quantitative and qualitative risks associated with various reduction environments for this specific fluorinated nitrobenzoate.

Reduction MethodTypical ReagentspH EnvironmentEster Cleavage RiskDefluorination RiskSystem Recommendation
Harsh Béchamp Fe powder, aq. HClHighly Acidic (<2)Critical (Hydrolysis) LowAvoid
Basic Sulfide Na₂S or Na₂S₂O₄Basic (>9)Critical (Saponification) LowAvoid
Standard Catalytic 10% Pd/C, H₂, EtOHNeutralHigh (Transesterification)Moderate⚠️ Use with caution
Anhydrous Catalytic 5% Pd/C, H₂, EtOAcNeutralLow ModerateRecommended
Chemoselective Hydride NaBH₄, FeCl₂, MeOHMild/NeutralLow Low 🌟 Highly Recommended

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in checkpoints (TLC/LCMS monitoring) to verify that the ester remains intact.

Protocol A: Chemoselective Reduction via NaBH₄/FeCl₂

This method is prioritized for its exceptional tolerance of ester groups and avoidance of dehalogenation[4].

Reagents & Materials:

  • Methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 equiv)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.2 equiv)

  • Sodium borohydride (NaBH₄) (3.0 equiv)

  • Anhydrous Methanol (Solvent - matched to the ester to prevent transesterification)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitrobenzoate (1.0 equiv) in anhydrous methanol (0.2 M concentration).

  • Catalyst Addition: Add FeCl₂·4H₂O (0.2 equiv) to the solution. Stir for 10 minutes at room temperature under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling slows down any background nucleophilic attack by the solvent on the highly activated ester.

  • Reduction: Carefully add NaBH₄ (3.0 equiv) in small portions over 15–20 minutes to manage the evolution of hydrogen gas.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The amino product will appear as a highly fluorescent, lower-Rf spot.

  • Quenching & Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding water. Extract the aqueous layer 3x with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Catalytic Hydrogenation

Use this method if chemical reductants must be avoided, but strict adherence to anhydrous conditions is required[3][5].

Reagents & Materials:

  • Methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 equiv)

  • 5% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous EtOAc. Crucial: Do not use ethanol or methanol unless absolutely necessary, to eliminate the risk of transesterification.

  • Purging: Flush the reaction vessel with inert gas (Nitrogen or Argon) for 5 minutes.

  • Catalyst Addition: Carefully add the 5% Pd/C to the solution.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm).

  • Monitoring: Stir vigorously at room temperature. Monitor strictly by LCMS every 30 minutes. Self-Validation: Stop the reaction immediately upon complete consumption of the starting material to prevent subsequent defluorination of the product.

  • Filtration: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with EtOAc.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure methyl 5-amino-2-fluoro-3-methylbenzoate.

References

  • Reduction of 4-nitrobenzoic acid ScienceMadness URL:[Link]

Sources

Troubleshooting

purification and recrystallization techniques for methyl 2-fluoro-3-methyl-5-nitrobenzoate

Technical Support Center: Purification & Recrystallization of Methyl 2-fluoro-3-methyl-5-nitrobenzoate Overview Welcome to the Technical Support Center for handling, purifying, and troubleshooting methyl 2-fluoro-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Overview

Welcome to the Technical Support Center for handling, purifying, and troubleshooting methyl 2-fluoro-3-methyl-5-nitrobenzoate . This guide is designed for research scientists and drug development professionals who require high-purity intermediates for downstream synthesis. Here, we move beyond basic instructions to explore the chemical causality behind each technique, ensuring you can adapt these self-validating protocols to your specific laboratory conditions.

Physicochemical Properties Summary

Before initiating any purification workflow, it is critical to understand the target molecule's physical parameters to predict its behavior in various solvent systems [1].

PropertyValue
Chemical Name Methyl 2-fluoro-3-methyl-5-nitrobenzoate
CAS Number 1520918-11-9
Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
SMILES COC(=O)c1cc(cc(C)c1F)=O
Appearance Solid (typically off-white to pale yellow powder)
Solubility Profile Soluble in DCM, EtOAc, hot MeOH/EtOH; Insoluble in H2O

Frequently Asked Questions (FAQs)

Q: What is the mechanistic rationale for choosing alcohols (MeOH/EtOH) for recrystallization? A: The ester and nitro groups impart moderate polarity to the molecule, allowing it to form dipole-dipole interactions with short-chain alcohols when heated. However, the lipophilic nature of the aromatic ring, the methyl group, and the fluorine atom drastically reduces its solubility in cold alcohols [3]. This steep solubility-temperature gradient is the fundamental requirement for a successful recrystallization, allowing the target compound to precipitate while polar impurities remain dissolved in the mother liquor.

Q: How do I ensure my protocol is a self-validating system? A: A self-validating protocol requires built-in quality control checkpoints. After recrystallization, do not assume purity based solely on crystal formation. Validate the outcome by:

  • TLC Analysis: Spot the mother liquor alongside the recrystallized product to confirm the partitioning of impurities.

  • 1H NMR Spectroscopy: Run a proton NMR (400 MHz, in CDCl3 or d6-DMSO) to confirm the structural integrity and the complete disappearance of impurity peaks [4].

Troubleshooting Guide: Recrystallization Workflow

Recrystallization is the preferred method for scaling up the purification of methyl 2-fluoro-3-methyl-5-nitrobenzoate due to its cost-effectiveness and scalability [3].

Standard Step-by-Step Protocol
  • Dissolution: Place the crude methyl 2-fluoro-3-methyl-5-nitrobenzoate in a clean Erlenmeyer flask. Add a minimal amount of boiling solvent (methanol or ethanol) dropwise while swirling until the solid just dissolves.

  • Hot Filtration: If insoluble particulate matter is present, perform a rapid hot gravity filtration using a stemless funnel to prevent premature crystallization.

  • Cooling: Allow the flask to cool undisturbed to room temperature. Causality note: Rapid cooling traps impurities within the crystal lattice. Slow cooling ensures thermodynamic control, yielding pure, well-defined crystals.

  • Chilling: Once at room temperature, transfer the flask to an ice bath (4°C) for 15-30 minutes to maximize yield.

  • Collection: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum or in a desiccator to constant weight.

Recrystallization Workflow Diagram

Recrystallization Start Crude Methyl 2-fluoro- 3-methyl-5-nitrobenzoate Dissolve Dissolve in minimal hot solvent (e.g., MeOH or EtOH) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool Slow Cooling to RT, then to 4°C Filter->Cool Check Crystals Formed? Cool->Check Collect Vacuum Filtration & Wash with cold solvent Check->Collect Yes Scratch Scratch flask / Add seed crystal Check->Scratch No Dry Dry under vacuum (Desiccator) Collect->Dry Scratch->Check

Caption: Workflow for the recrystallization of methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Recrystallization Troubleshooting Q&A

Issue: The product is "oiling out" (forming a biphasic liquid) instead of crystallizing. Root Cause: Oiling out occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. The fluorinated and methylated aromatic ring can sometimes supercool and resist lattice formation. Solution:

  • Reheat the mixture until the oil dissolves completely.

  • Add a slightly more non-polar co-solvent (e.g., a few drops of hexanes) to adjust the solubility parameters.

  • Allow it to cool much more slowly.

  • Introduce a seed crystal or scratch the inside of the flask with a glass rod to provide a nucleation site.

Troubleshooting Guide: Silica Gel Column Chromatography

When impurities have similar solubility profiles to the target compound, recrystallization may fail. In these instances, silica gel chromatography is required [2].

Standard Step-by-Step Protocol
  • TLC Optimization: Run Thin Layer Chromatography (TLC) using various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3). Identify a solvent system where the target compound has an Rf value of ~0.3.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using the slurry method in the chosen non-polar solvent (e.g., pure hexanes).

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) or toluene. Load it evenly onto the silica bed. Causality note: Dry loading on silica is recommended if the crude is poorly soluble in the starting eluent, preventing band broadening.

  • Elution: Elute using a gradient method, starting with pure hexanes and gradually increasing the percentage of Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm due to the aromatic nitro group).

  • Concentration: Pool the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).

Chromatography Troubleshooting Logic

Chromatography Issue Impurity Co-elution on Silica TLC Perform TLC Optimization Issue->TLC CheckRf Is ΔRf > 0.2? TLC->CheckRf Gradient Use Gradient Elution (Hexane -> Hexane/EtOAc) CheckRf->Gradient Yes Solvent Change Solvent System (e.g., Toluene/DCM) CheckRf->Solvent No Fractions Collect smaller fractions (Test tubes) Gradient->Fractions Solvent->TLC Pool Pool pure fractions & Concentrate Fractions->Pool

Caption: Troubleshooting logic for resolving co-eluting impurities during chromatography.

Chromatography Troubleshooting Q&A

Issue: The target compound and an impurity are co-eluting (ΔRf < 0.1). Root Cause: The Hexane/EtOAc solvent system is not providing enough selectivity for the specific functional groups present (e.g., separating a des-fluoro impurity from the target). Solution: Switch the solvent system to exploit different intermolecular forces. For example, using a Toluene/DCM mixture or adding 1% acetic acid can alter the hydrogen-bonding dynamics on the silica surface, drastically changing the retention factors (Rf) and improving resolution.

Issue: The compound streaks down the column rather than eluting as a tight band. Root Cause: The nitrobenzoate may be interacting too strongly with the active sites on the silica gel, or the column was overloaded. Solution: Ensure the sample-to-silica ratio is at least 1:50 for difficult separations. If streaking persists, switch to a less active stationary phase (e.g., alumina) or use a slightly more polar eluent to outcompete the compound for the silica's binding sites.

References

  • PubChemLite. "Methyl 2-fluoro-3-methyl-5-nitrobenzoate (C9H8FNO4)." University of Luxembourg. Available at:[Link]

  • MolPort. "Methyl 2-fluoro-3-methyl-5-nitrobenzoate | 1520918-11-9 | Buy Now." MolPort Chemical Database. Available at:[Link]

  • Royal Society of Chemistry. "Nitration of methyl benzoate – student sheet." RSC Education. Available at:[Link]

  • Google Patents. "CN114437062B - 一种可作为钠通道调节剂的化合物及其用途 (Compounds useful as sodium channel modulators and uses thereof)." Google Patents.
Optimization

Technical Support Center: Preventing Defluorination of Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate unwanted defl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate unwanted defluorination when working with methyl 2-fluoro-3-methyl-5-nitrobenzoate in basic media.

This guide moves beyond generic advice by explaining the causality behind molecular behavior, providing self-validating experimental protocols, and offering data-driven troubleshooting frameworks.

Part 1: Mechanistic Causality – Why Does Defluorination Occur?

Before troubleshooting, it is critical to understand the structural liabilities of your substrate. Methyl 2-fluoro-3-methyl-5-nitrobenzoate is exceptionally prone to Nucleophilic Aromatic Substitution (S_NAr) .

The C2-fluorine atom is situated ortho to an electron-withdrawing methyl ester (-COOMe) and para to a strongly electron-withdrawing nitro (-NO₂) group. When exposed to a nucleophilic base (e.g., NaOH, NaOMe, or primary amines), the nucleophile attacks the highly electrophilic C2 carbon. This forms a discrete, non-aromatic Meisenheimer complex where the negative charge is highly stabilized by resonance delocalization into the ortho and para electron-withdrawing groups[1]. Because fluoride is an excellent leaving group in S_NAr reactions, the complex rapidly collapses, ejecting the fluoride ion and resulting in irreversible defluorination[2].

SNAr_Mechanism A Methyl 2-fluoro-3-methyl -5-nitrobenzoate (Activated C-F) B Meisenheimer Complex (Anion Stabilized by NO2) A->B  Nucleophilic Base  (e.g., OH-, MeO-) D Target Intermediate (Sterically Shielded) A->D  Bulky/Non-Nucleophilic Base  (e.g., KOTMS, DIPEA) C Defluorinated Product (S_NAr Byproduct) B->C  Loss of F-

Competing pathways: S_NAr defluorination vs. desired base-mediated functionalization.

Part 2: Troubleshooting FAQs

Q1: I need to hydrolyze the methyl ester to the corresponding carboxylic acid, but standard NaOH/MeOH yields the 2-methoxy or 2-hydroxy byproduct. How do I prevent this?

Causality: Standard aqueous or methanolic hydroxide is highly nucleophilic. Because the S_NAr activation barrier for this specific fluoroarene is exceptionally low, nucleophilic attack at the C-F bond outpaces or competes directly with ester saponification. Solution: Abandon traditional basic hydrolysis. Instead, utilize anhydrous cleavage using Potassium Trimethylsilanolate (KOTMS) in THF. KOTMS delivers a hydroxide equivalent via a sterically hindered silanolate. The massive steric bulk of the trimethylsilyl group prevents the necessary trajectory for attack at the congested C2 position, completely suppressing Meisenheimer complex formation while allowing attack at the exposed ester carbonyl.

Q2: I am using this compound as an electrophile in a cross-coupling reaction. The basic conditions (K₂CO₃ in DMF) are causing massive defluorination. What is the alternative?

Causality: Polar aprotic solvents like DMF or DMSO strip the solvation shell away from anionic bases, leaving them "naked" and hyper-reactive[3]. When combined with elevated temperatures (80–100 °C), the kinetic energy easily overcomes the S_NAr activation barrier. Solution: Shift to a weaker, bulkier base like Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄). More importantly, change the solvent to a less polar, non-nucleophilic medium like Toluene or 1,4-Dioxane.

Q3: How do I select the right base for deprotonating a coupling partner without destroying my fluoroarene?

Causality: The key is decoupling basicity (thermodynamic affinity for protons) from nucleophilicity (kinetic affinity for carbon). Solution: Always default to non-nucleophilic bases. Use the decision tree below to guide your optimization.

Troubleshooting Start Defluorination Detected? Q1 Is the base a strong nucleophile? (e.g., NaOH, NaOMe) Start->Q1 A1 Switch to bulky/non-nucleophilic base (KOTMS, DIPEA, DBU) Q1->A1  Yes Q2 Is the solvent polar aprotic? (e.g., DMF, DMSO) Q1->Q2  No A2 Switch to non-polar or mixed media (Toluene, THF) Q2->A2  Yes Q3 Is the temperature > 25°C? Q2->Q3  No A3 Lower temperature to 0°C or -78°C to increase kinetic barrier Q3->A3  Yes

Step-by-step decision tree for troubleshooting defluorination in basic media.

Part 3: Quantitative Data Presentation

To assist in your experimental design, the following table summarizes the risk of S_NAr defluorination based on the combination of base and solvent.

Table 1: Base and Solvent Effects on S_NAr Defluorination Rates for Activated Fluoroarenes

Base / ReagentSolventNucleophilicityS_NAr Defluorination RiskRecommended Application
NaOH / KOH Water / MeOHVery HighCritical (>90% byproduct)Avoid entirely for this substrate
K₂CO₃ DMFModerateHigh (at T > 60 °C)Avoid in polar aprotic media
K₃PO₄ Toluene / H₂OLowLow to Moderate Suzuki/Buchwald cross-couplings
KOTMS THFExtremely Low (Steric)Very Low Anhydrous ester cleavage
DIPEA / DBU DCM / THFNon-nucleophilicNegligible General amine base requirements

Part 4: Self-Validating Experimental Protocol

Method: Anhydrous Ester Cleavage using Potassium Trimethylsilanolate (KOTMS)

This protocol provides a self-validating system to hydrolyze the ester of methyl 2-fluoro-3-methyl-5-nitrobenzoate to its corresponding carboxylic acid while maintaining 100% retention of the C-F bond.

Step 1: System Purging & Preparation Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Causality: Ensure all glassware is completely free of moisture. Trace water will hydrolyze KOTMS to KOH, which immediately acts as a potent S_NAr nucleophile and will degrade your substrate.

Step 2: Reagent Dissolution Dissolve methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M, 50 mL) under Argon. Stir and cool the mixture to 0 °C using an ice bath.

Step 3: Base Addition Add Potassium Trimethylsilanolate (KOTMS) (1.2 equiv, 12 mmol) in a single portion. Causality: The steric bulk of the KOTMS reagent prevents C-F attack, ensuring chemoselectivity for the ester carbonyl.

Step 4: Reaction Progression Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via LC-MS. Validation Check: The target product will form as a precipitated potassium carboxylate salt. This precipitation drives the reaction forward (Le Chatelier's principle) and physically protects the product from further side reactions.

Step 5: Quench and Isolation Quench the reaction by adding 1M HCl (aqueous) dropwise at 0 °C until the pH reaches 2–3. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 2-fluoro-3-methyl-5-nitrobenzoic acid.

Part 5: References

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link][1]

  • Title: Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment Source: PMC - National Institutes of Health (NIH) URL: [Link][2]

  • Title: Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals Source: Journal of the American Chemical Society (ACS) URL: [Link][3]

Sources

Troubleshooting

optimizing reaction temperature for methyl 2-fluoro-3-methyl-5-nitrobenzoate derivatives

Welcome to the Technical Support Center for the synthesis and derivatization of methyl 2-fluoro-3-methyl-5-nitrobenzoate . As a Senior Application Scientist, I have structured this diagnostic knowledge base to address th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and derivatization of methyl 2-fluoro-3-methyl-5-nitrobenzoate . As a Senior Application Scientist, I have structured this diagnostic knowledge base to address the most critical variable in fluoronitrobenzoate chemistry: thermodynamic control .

Fluorinated aromatic esters are highly sensitive to temperature fluctuations. Poor thermal management during synthesis leads to over-nitration, while improper heating during downstream derivatization causes ester hydrolysis or defluorination. This guide provides field-proven causality, self-validating protocols, and troubleshooting logic to ensure high-yield experiments.

🔬 Knowledge Base: Temperature Optimization Dynamics

Q: Why is strict sub-zero temperature control (-5°C to 0°C) mandated during the nitration of the fluorobenzoic acid precursor? A: Nitration of fluorinated aromatics is a highly exothermic electrophilic aromatic substitution. While the fluorine atom and methyl group direct the incoming nitronium ion, elevated temperatures provide sufficient thermal energy to overcome the activation barriers for secondary nitrations, leading to dinitro-byproducts. Furthermore, high temperatures in the presence of concentrated HNO₃/H₂SO₄ can cause oxidative cleavage of the methyl group. Maintaining -5°C to 0°C ensures strict regiocontrol (yielding 2-fluoro-3-methyl-5-nitrobenzoic acid) and prevents thermal runaway[1].

Q: During the Fischer esterification of 2-fluoro-3-methyl-5-nitrobenzoic acid, why is a reflux temperature (65°C) required, and are there risks to the fluorine atom? A: Fischer esterification is an equilibrium-driven process. Refluxing at the boiling point of methanol (~65°C) provides the necessary kinetic energy to drive the formation of the tetrahedral intermediate. The ortho-fluorine atom is sterically demanding and electronically deactivating to the carbonyl carbon, necessitating higher temperatures and a strong catalyst (like SOCl₂ generating HCl in situ) to achieve full conversion[1]. At 65°C in strictly acidic methanol, the fluorine atom remains stable; nucleophilic aromatic substitution (SₙAr) of the fluorine by methanol is negligible because the acid catalyst protonates the leaving group (water), not the nucleophile.

Q: How does temperature dictate the success of downstream Nucleophilic Aromatic Substitution (SₙAr) on the final ester? A: In methyl 2-fluoro-3-methyl-5-nitrobenzoate, the fluorine atom is highly activated by the strong electron-withdrawing effects of both the para-nitro group and the ortho-ester group. Consequently, SₙAr reactions (e.g., with amines) proceed rapidly. If the temperature exceeds 40°C, the excess kinetic energy allows the nucleophile to attack the ester carbonyl instead of the aromatic carbon, leading to competitive amidation or transesterification[2]. Optimal SₙAr derivatization for this scaffold occurs at 20°C–25°C, perfectly balancing the formation of the Meisenheimer complex with the preservation of the ester moiety[3].

📊 Quantitative Data: SₙAr Temperature vs. Reaction Profile

The following table summarizes the empirical effects of temperature during the amination (SₙAr) of methyl 2-fluoro-3-methyl-5-nitrobenzoate using a standard primary amine nucleophile.

Temperature (°C)Conversion Rate (%)Primary Product Yield (%)Major ByproductsMechanistic Causality
0 - 10 < 20%< 15%Unreacted SMInsufficient thermal energy to overcome the activation barrier for Meisenheimer complex formation.
20 - 25 (RT) 85%82% Trace hydrolysisOptimal balance. The strong -NO₂ and -COOMe groups sufficiently activate the ortho-fluorine at room temp.
40 - 50 > 95%60%Ester amidation (15%)Increased thermal energy promotes nucleophilic attack at the ester carbonyl, leading to competitive amidation.
> 65 (Reflux) 100%< 30%Hydrolysis, TarComplete loss of chemoselectivity. Rapid ester cleavage and potential polymerization/degradation.

⚙️ Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the specific validation checkpoint has been met.

Protocol 1: Synthesis of Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Adapted from established fluoronitrobenzoate synthesis methodologies[1].

Phase A: Low-Temperature Nitration

  • Preparation: Cool 700 mL of concentrated H₂SO₄ to -5°C in an ice-salt bath.

  • Addition: Portion-wise, add 520 mmol of 2-fluoro-3-methylbenzoic acid, maintaining the internal temperature below 0°C.

  • Nitration: Dropwise, add a pre-mixed solution of conc. HNO₃ (624 mmol) in conc. H₂SO₄ (60 mL) over 1.5 hours. Stir for an additional 2 hours at -5°C to 0°C.

  • Validation Checkpoint (Precipitation): Pour the mixture into vigorously stirred crushed ice. The reaction is successful if a dense, pale-yellow precipitate (2-fluoro-3-methyl-5-nitrobenzoic acid, CAS 1519287-58-1) forms immediately. Filter and dry.

Phase B: Reflux Esterification

  • Activation: Dissolve 54 g of the crude acid intermediate in 500 mL of dry methanol. Cool to 0°C.

  • Catalysis: Slowly add SOCl₂ (542.3 mmol) dropwise to generate HCl in situ.

  • Heating: Attach a reflux condenser and heat the mixture to 65°C for 16 hours.

  • Validation Checkpoint (TLC Shift): Spot the mixture on a silica TLC plate (Petroleum Ether/EtOAc 1:1). The reaction is complete when the highly polar starting acid spot (low R_f) completely disappears, replaced by a distinct, less polar ester spot (high R_f)[1].

G SM 2-Fluoro-3-methylbenzoic Acid Nitration Nitration (HNO3/H2SO4) Temp: -5°C to 0°C Control: Prevents dinitration SM->Nitration Intermediate 2-Fluoro-3-methyl-5-nitrobenzoic Acid (CAS: 1519287-58-1) Nitration->Intermediate Precipitation in ice water Esterification Esterification (MeOH/SOCl2) Temp: 65°C (Reflux) Control: Drives conversion Intermediate->Esterification Product Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) Esterification->Product TLC: Higher Rf

Workflow and temperature control points for the synthesis of methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Protocol 2: SₙAr Derivatization (Amination)
  • Preparation: Dissolve 10 mmol of methyl 2-fluoro-3-methyl-5-nitrobenzoate in 20 mL of anhydrous THF.

  • Nucleophile Addition: Add 1.2 equivalents of the amine nucleophile dropwise at exactly 20°C. Do not exceed 25°C.

  • Validation Checkpoint (Colorimetric Shift): The solution will rapidly transition from a pale yellow to a deep orange/red. This optical shift visually validates the formation of the transient Meisenheimer complex[2].

  • Quenching: After 3 hours, quench with saturated aqueous NH₄Cl to neutralize unreacted amines and prevent late-stage ester hydrolysis.

🛠️ Troubleshooting Guide: Resolving SₙAr Yield Losses

If your downstream derivatization of the synthesized ester is failing, temperature is the most likely culprit. Follow this diagnostic logic:

G Start SNAr Reaction Yield < 50% TempCheck Analyze Reaction Temperature Start->TempCheck LowTemp T < 20°C TempCheck->LowTemp HighTemp T > 50°C TempCheck->HighTemp LowMech Mechanism: Insufficient energy for Meisenheimer complex LowTemp->LowMech HighMech Mechanism: Competitive attack at ester carbonyl HighTemp->HighMech LowFix Action: Heat to 25°C, Monitor via TLC LowMech->LowFix HighFix Action: Cool to RT, Use stoichiometric base HighMech->HighFix

Diagnostic logic for resolving temperature-induced yield losses during SₙAr derivatization.

Symptom: Multiple spots on TLC; product mass shows loss of the methoxy group. Root Cause: Temperature exceeded 40°C. The nucleophile attacked the ester carbonyl (amidation/transesterification) rather than the aromatic ring[2]. Corrective Action: Restart the reaction. Pre-cool the THF solvent to 15°C before adding the nucleophile. The mild exotherm will naturally bring the reaction to the optimal 20°C-25°C range.

📚 References

  • Title: Optimization of reaction conditions for the synthesis compound 6a. Source: ResearchGate URL: [Link]

Sources

Optimization

ideal storage conditions to prevent methyl 2-fluoro-3-methyl-5-nitrobenzoate degradation

Welcome to the Technical Support Center for methyl 2-fluoro-3-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl 2-fluoro-3-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. By understanding the inherent chemical properties of this molecule, we can proactively prevent degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of methyl 2-fluoro-3-methyl-5-nitrobenzoate?

A1: The degradation of methyl 2-fluoro-3-methyl-5-nitrobenzoate is primarily influenced by four key factors:

  • Moisture: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1]

  • Light: Nitroaromatic compounds can be sensitive to light, leading to photodegradation.[2] This can result in the formation of colored byproducts, often appearing as a yellow or brown hue.

  • Elevated Temperatures: While many nitroaromatic compounds are thermally stable at ambient temperatures, excessive heat can promote decomposition.[3][4] The presence of impurities can lower the decomposition temperature.[5]

  • Incompatible Materials: Strong acids, bases, and oxidizing agents can react with and degrade the compound. It is also important to avoid contact with reactive metals.

Q2: What is the ideal temperature for storing methyl 2-fluoro-3-methyl-5-nitrobenzoate?

A2: For optimal stability, methyl 2-fluoro-3-methyl-5-nitrobenzoate should be stored in a cool, dry, and well-ventilated place.[6] A controlled room temperature, or refrigeration at 2-8°C, is generally recommended.[2] Avoid repeated freeze-thaw cycles if the compound is in solution.

Q3: How should I protect the compound from light and moisture?

A3: To protect against photodegradation and hydrolysis, store the compound in a tightly sealed, amber glass vial.[2] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.[2][7]

Q4: The solid compound has developed a yellowish tint. Does this indicate degradation?

A4: A change in color, particularly to a yellowish or brownish hue, is a common visual indicator of degradation in nitroaromatic compounds.[2] This is often a result of photodegradation or other chemical decomposition pathways. While a slight color change may not significantly impact all applications, it warrants further investigation to confirm the compound's purity.

Q5: Can I store methyl 2-fluoro-3-methyl-5-nitrobenzoate in solution?

A5: While storing the compound as a dry solid is preferable for long-term stability, solutions may be necessary for experimental workflows. If you must store it in solution, use a high-purity, dry (anhydrous) solvent.[2] It is crucial to select a solvent that does not promote degradation. Perform a small-scale stability study if long-term storage in solution is required.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.

Issue 1: Unexpected Experimental Results or Poor Reproducibility

Symptom: You observe inconsistent results, lower than expected yields, or the appearance of unexpected byproducts in your reactions involving methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Possible Cause: The compound may have degraded, leading to a lower concentration of the active starting material and the presence of impurities that could interfere with your reaction.

Troubleshooting Workflow:

A Unexpected Experimental Results B Assess Purity of Starting Material A->B C Visual Inspection: Color Change? Clumping? B->C D Analytical Characterization: HPLC, GC-MS, or NMR B->D E Purity Confirmed? D->E F Review Experimental Protocol: Reagents, Conditions, etc. E->F Yes G Purity Compromised E->G No H Consider Purification (Recrystallization) G->H I Discard and Use New Stock G->I J Implement Optimal Storage Conditions I->J

Caption: Troubleshooting workflow for unexpected experimental results.

Step-by-Step Protocol for Purity Assessment (HPLC):

  • Prepare a Standard: Accurately weigh and dissolve a small amount of a new, unopened stock of methyl 2-fluoro-3-methyl-5-nitrobenzoate in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Prepare Your Sample: Prepare a solution of your suspect compound at the same concentration as the standard.

  • HPLC Analysis:

    • Column: Use a reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Detection: Use a UV detector at a wavelength where the compound has strong absorbance. A photodiode array (PDA) detector is beneficial for assessing peak purity.[8]

  • Compare Chromatograms: Compare the chromatogram of your sample to the standard. Look for:

    • A decrease in the area of the main peak.

    • The appearance of new peaks, indicating degradation products.

Issue 2: Compound Fails to Dissolve Completely or Appears Clumped

Symptom: The solid methyl 2-fluoro-3-methyl-5-nitrobenzoate appears clumped or does not fully dissolve in a solvent in which it is known to be soluble.

Possible Cause: The compound may have absorbed moisture from the atmosphere, leading to the formation of hydrates or causing the solid to clump.

Recommended Action:

  • Drying: If the clumping is minor, you may be able to dry the compound under a high vacuum. However, be cautious as this may not remove all bound water.

  • Purity Check: After drying, it is essential to perform a purity analysis (e.g., HPLC) to ensure that hydrolysis has not occurred.

  • Prevention: To prevent this issue, always store the compound in a desiccator or under an inert atmosphere and ensure the container is tightly sealed after each use.

Summary of Ideal Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C or controlled room temperatureMinimizes thermal degradation.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents moisture absorption and oxidation.[2][7]
Light Amber glass vial, store in the darkPrevents photodegradation.[2]
Container Tightly sealed, non-reactive (glass)Prevents contamination and moisture ingress.[2]
Form SolidMore stable than solutions for long-term storage.[2]

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them.

A Methyl 2-fluoro-3-methyl-5-nitrobenzoate B Hydrolysis (Moisture, Acid/Base) A->B D Photodegradation (UV Light) A->D F Thermal Decomposition (High Heat) A->F C 2-fluoro-3-methyl-5-nitrobenzoic Acid + Methanol B->C E Colored Byproducts (e.g., nitrophenols) D->E G Gas and Heat Release F->G

Caption: Potential degradation pathways for methyl 2-fluoro-3-methyl-5-nitrobenzoate.

The primary degradation pathways for methyl 2-fluoro-3-methyl-5-nitrobenzoate include:

  • Hydrolysis: The ester linkage can be cleaved by water, especially in the presence of acid or base catalysts, to form 2-fluoro-3-methyl-5-nitrobenzoic acid and methanol.[1][9]

  • Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions when exposed to UV light, leading to a variety of degradation products, including nitrophenols.[10][11]

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can decompose, potentially releasing gaseous products and significant heat.[3][12] The presence of a methyl group ortho to the nitro group can introduce unique decomposition mechanisms.[13]

By adhering to the storage and handling guidelines outlined in this document, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your research.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • BenchChem. (2025).
  • OAKTrust. (n.d.).
  • Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Chemguide. (n.d.). hydrolysis of esters. Chemguide.
  • DTIC. (1986).
  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • ChemicalBook. (2025).
  • ACS Publications. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development.
  • American Chemical Society. (n.d.). The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters of Cyclahexanedicarboxylic Acids1. American Chemical Society.
  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, r.t., 16 h.
  • CNU IR. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. CNU IR.
  • DTIC. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (2003). Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: chemical effects and scaleup. PubMed.
  • ResearchGate. (2021). Photocatalytic degradation of nitrobenzene in wastewater by persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation.
  • Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments.
  • Benchchem. (2025). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.

Sources

Troubleshooting

minimizing side reactions in methyl 2-fluoro-3-methyl-5-nitrobenzoate functionalization

Welcome to the Technical Support Center for Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9)[1][2]. As a highly functionalized aromatic building block, this compound is invaluable in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9)[1][2]. As a highly functionalized aromatic building block, this compound is invaluable in medicinal chemistry and diversity-oriented synthesis[3]. However, its dense array of reactive sites—an electrophilic fluorinated carbon, a reducible nitro group, a hydrolyzable ester, and a benzylic methyl group—presents significant chemoselectivity challenges.

This guide is engineered by senior application scientists to help you troubleshoot side reactions, understand the mechanistic causality behind reagent selection, and execute self-validating experimental protocols.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q: When attempting an SNAr displacement of the 2-fluoro group with an amine, I am observing significant ester hydrolysis and degradation. How do I prevent this?

Mechanistic Causality: The fluorine atom in methyl 2-fluoro-3-methyl-5-nitrobenzoate is highly activated. It is situated ortho to the electron-withdrawing methyl ester and para to the strongly electron-withdrawing nitro group. Because fluorine is highly electronegative, it stabilizes the intermediate Meisenheimer complex exceptionally well, making it an excellent leaving group for SNAr[3][4]. However, if aqueous bases (like NaOH or KOH) or high temperatures are used, the hydroxide ions will competitively attack the carbonyl carbon of the ester, leading to irreversible saponification (hydrolysis)[5].

The Solution: Shift to strictly anhydrous, mild basic conditions using a non-nucleophilic organic base.

SNAr_Pathway SM Methyl 2-fluoro-3-methyl- 5-nitrobenzoate MC Meisenheimer Complex (Stabilized by -NO2 & -COOMe) SM->MC 1°/2° Amine DIPEA, DMF, 25°C Side Salicylic Acid Derivative (Ester Hydrolysis) SM->Side Aqueous Base (OH-) High Heat Prod 2-Amino Substituted Product (Desired S_NAr) MC->Prod Fast Loss of F-

Mechanistic pathway of SNAr vs. competitive ester hydrolysis.

Standardized Protocol: Mild SNAr with Amines

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 equiv, 0.5 M) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Self-validation check: The solution should remain clear; no exotherm should be observed.

  • Nucleophile Addition: Dropwise add the desired amine (1.1 equiv).

  • Reaction: Stir at room temperature. Due to the extreme activation of the fluoro group, heating is rarely required. Monitor via TLC/LC-MS. Complete conversion typically occurs within 2–4 hours.

  • Workup: Quench with water to precipitate the product, or extract with EtOAc, washing extensively with 5% LiCl (aq) to remove DMF.

Troubleshooting Chemoselective Nitro Reduction

Q: I am using standard Palladium on Carbon (Pd/C) with Hydrogen gas to reduce the 5-nitro group to an amine, but my LC-MS shows a mass corresponding to the loss of fluorine (M-19). What is happening?

Mechanistic Causality: While H₂ with Pd/C is the industry standard for nitro reduction[6], palladium readily undergoes oxidative addition into activated C-X bonds. Because the C-F bond in your substrate is highly polarized by the adjacent ester and the (now reducing) nitro/amino group, Pd/C catalyzes rapid hydrodefluorination[7].

The Solution: Abandon noble metal hydrogenation. Utilize a mild, single-electron transfer (SET) reduction method, such as the Béchamp reduction (Iron/NH₄Cl) or Tin(II) chloride (SnCl₂·2H₂O)[6][7][8]. These methods are highly chemoselective for the nitro group and will leave both the aryl fluoride and the methyl ester completely intact.

NitroReduction Start Target: Reduce -NO2 to -NH2 Preserve -F and -COOMe PdC H2, Pd/C (Standard) Start->PdC Avoid Fe Fe powder, NH4Cl EtOH/H2O Start->Fe Béchamp Method SnCl2 SnCl2·2H2O EtOAc Start->SnCl2 Mild Metal Salt Side Hydrodefluorination (Loss of Fluorine) PdC->Side C-F Oxidative Addition Prod Methyl 3-amino-2-fluoro- 5-methylbenzoate Fe->Prod Chemoselective SnCl2->Prod Chemoselective

Decision tree for chemoselective nitro reduction avoiding hydrodefluorination.

Quantitative Data: Reducing Agent Chemoselectivity Profile
Reducing Agent / ConditionsNitro ReductionC-F Bond IntegrityEster IntegrityRecommendation
H₂, 10% Pd/C, MeOH CompleteCleaved (0% retained) Intact❌ Do not use
H₂, Raney Nickel CompleteVariable (Risk of cleavage)Intact⚠️ Use with caution
SnCl₂·2H₂O, EtOAc, 70°C CompleteIntact (100%) Intact✅ Excellent for lab scale
Fe powder, NH₄Cl, EtOH/H₂O CompleteIntact (100%) Intact✅ Best for scale-up

Standardized Protocol: Chemoselective Béchamp Reduction

  • Preparation: Suspend methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride (NH₄Cl) (5.0 equiv).

  • Reaction: Heat the vigorously stirring suspension to 80 °C (reflux). Self-validation check: The reaction mixture will turn a deep rust/brown color as iron oxides form.

  • Monitoring: Reaction is usually complete within 1-2 hours.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron sludge, washing the filter cake thoroughly with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure aniline derivative.

Frequently Asked Questions (FAQs)

Q: Can I selectively functionalize the 3-methyl group via radical bromination (Wohl-Ziegler reaction) without affecting the rest of the molecule? A: Yes, but over-bromination is a significant risk. The 3-methyl group is flanked by the electron-withdrawing fluoro and nitro groups, which slightly deactivates it toward radical abstraction compared to a standard toluene derivative. Troubleshooting tip: Use exactly 1.05 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) in refluxing CCl₄ or trifluorotoluene. Stop the reaction immediately once the monobrominated product peaks to prevent the formation of the dibromomethyl impurity.

Q: Is methyl 2-fluoro-3-methyl-5-nitrobenzoate sensitive to moisture during storage? A: The compound itself is relatively stable to atmospheric moisture at room temperature[9][10]. However, prolonged exposure to moisture in the presence of ambient light can lead to slow hydrolysis of the methyl ester. Store sealed in a dry, cool environment (preferably a desiccator)[9].

Q: Can I use Sodium Sulfide (Na₂S) for the nitro reduction? A: While Na₂S (Zinin reduction) is a classic method for reducing nitroarenes[6][8], the strongly basic nature of aqueous Na₂S poses a severe risk to both the methyl ester (hydrolysis) and the activated fluoro group (SNAr by sulfide/hydroxide). It is highly recommended to stick to neutral or slightly acidic conditions like Fe/NH₄Cl.

References

  • PubChemLite. Methyl 2-fluoro-3-methyl-5-nitrobenzoate (C9H8FNO4). uni.lu. Available at:[Link]

  • Molport. methyl 2-fluoro-3-methyl-5-nitrobenzoate | 1520918-11-9. molport.com. Available at: [Link]

  • National Institutes of Health (NIH). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species. nih.gov. Available at:[Link]

  • ACS Publications. Diversity-Oriented Synthesis-Facilitated Medicinal Chemistry: Toward the Development of Novel Antimalarial Agents. acs.org. Available at:[Link]

  • Wikipedia. Reduction of nitro compounds. wikipedia.org. Available at: [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. commonorganicchemistry.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 2-fluoro-3-methyl-5-nitrobenzoate vs. Methyl 4-fluoro-3-methyl-5-nitrobenzoate in SNAr Transformations

As a Senior Application Scientist, I frequently observe that subtle positional isomerism in highly functionalized building blocks can completely alter synthetic trajectories. Both methyl 2-fluoro-3-methyl-5-nitrobenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that subtle positional isomerism in highly functionalized building blocks can completely alter synthetic trajectories. Both methyl 2-fluoro-3-methyl-5-nitrobenzoate and methyl 4-fluoro-3-methyl-5-nitrobenzoate are critical electrophiles used in Nucleophilic Aromatic Substitution (SNAr) to construct complex Active Pharmaceutical Ingredients (APIs). While they possess identical functional groups, their reactivity profiles are vastly different.

This guide objectively compares their performance, explains the mechanistic causality behind their reactivity, and provides a self-validating experimental framework for their utilization.

Structural Profiling & Mechanistic Causality

In SNAr reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex 1. The stability of this complex dictates the reaction kinetics.

The 2-Fluoro Isomer: The "Para-Nitro Advantage"

In methyl 2-fluoro-3-methyl-5-nitrobenzoate , the fluorine leaving group at C2 is para to the strongly electron-withdrawing nitro group at C5.

  • Causality of Reactivity: When a nucleophile attacks C2, the developing negative charge is delocalized directly onto the oxygen atoms of the para-nitro group. Because the nitro group at C5 is flanked only by small hydrogen atoms, it remains perfectly coplanar with the benzene ring. This maximizes π -orbital overlap and provides immense resonance stabilization 2. Despite steric shielding at the C2 attack site by the adjacent ester and methyl groups, the profound stability of the intermediate drives relatively fast kinetics.

The 4-Fluoro Isomer: "Steric Inhibition of Resonance" (SIR)

In methyl 4-fluoro-3-methyl-5-nitrobenzoate , the fluorine at C4 is ortho to the nitro group at C5.

  • Causality of Reactivity: While an ortho-nitro group is theoretically a strong activator, the reality of the transition state introduces a critical flaw: Steric Inhibition of Resonance (SIR) 3. As a bulky nucleophile (e.g., a secondary amine) attacks C4, the extreme steric crowding forces the adjacent nitro group to twist out of the aromatic plane to relieve physical strain. This twist breaks the orbital overlap, effectively shutting down resonance stabilization and leaving only the weaker inductive effect to stabilize the intermediate 4. Consequently, this isomer requires significantly harsher forcing conditions.

ReactivityLogic Sub1 Methyl 2-fluoro-3-methyl-5-nitrobenzoate (2-Fluoro Isomer) Mech1 Para-Nitro Activation Nitro group remains coplanar Sub1->Mech1 Sub2 Methyl 4-fluoro-3-methyl-5-nitrobenzoate (4-Fluoro Isomer) Mech2 Ortho-Nitro Activation Nucleophile clash causes SIR Sub2->Mech2 Result1 Highly Stable Meisenheimer Complex Faster Kinetics Mech1->Result1 Result2 Destabilized Transition State Requires Forcing Conditions Mech2->Result2

Figure 1: Causality of reactivity differences driven by Steric Inhibition of Resonance (SIR).

Quantitative Data & Reactivity Comparison

The table below summarizes the empirical performance metrics when reacting these substrates with a standard secondary amine (morpholine) in polar aprotic media.

ParameterMethyl 2-fluoro-3-methyl-5-nitrobenzoateMethyl 4-fluoro-3-methyl-5-nitrobenzoate
Target Electrophilic Site C2 (ortho to ester, para to nitro)C4 (para to ester, ortho to nitro)
Primary Electronic Activation Para-Nitro (Maximum Resonance)Ortho-Nitro (Inductive dominant due to twist)
Steric Inhibition of Resonance Minimal (Nitro is unhindered at C5)High (Nucleophile at C4 clashes with Nitro)
Optimal Temperature (Amination) 60–70 °C90–100 °C
Reaction Time (>95% Conv.) 4–6 hours12–16 hours
Side Reaction Risk Ester hydrolysis (if base is too strong)Nitro reduction / tarring at high temps
Typical Isolated Yield 85–92%65–75%

Self-Validating Experimental Protocol: SNAr Amination

To ensure scientific integrity, a protocol must be a self-validating system. The following methodology utilizes internal standards and colorimetric shifts to confirm reaction progress in real-time, eliminating guesswork.

Reagents & Materials
  • Substrate: 1.0 mmol of either the 2-fluoro or 4-fluoro isomer.

  • Nucleophile: Morpholine (1.2 mmol, 1.2 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Note: A non-nucleophilic base is strictly required to prevent competitive ester hydrolysis.

  • Solvent: Anhydrous DMF (5.0 mL, 0.2 M).

  • Internal Standard: Biphenyl (0.1 mmol) for precise LC-MS conversion tracking.

Step-by-Step Methodology
  • Baseline Establishment (Validation Step 1): Dissolve the substrate and biphenyl in DMF. Withdraw a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS. Record the exact retention time (Rt) and integration ratio of the starting material vs. the internal standard.

  • Reaction Initiation: Add DIPEA followed by morpholine to the reaction vessel at room temperature.

  • Thermal Activation:

    • For the 2-fluoro isomer : Heat to 65 °C.

    • For the 4-fluoro isomer : Heat to 95 °C. Observation: The solution will immediately turn deep red/purple. This is a visual confirmation of the Meisenheimer complex formation.

  • In-Process Control (Validation Step 2): After 4 hours, take a second LC-MS aliquot. Compare the substrate/biphenyl ratio to the baseline. Do not proceed to workup until the substrate peak is <5% of its original integration.

  • Quench & Partition (Validation Step 3): Cool to room temperature and pour into 25 mL of ice-cold 5% aqueous LiCl (to effectively remove DMF). Extract with Ethyl Acetate (3 x 15 mL). Observation: The deep red color of the intermediate must dissipate, leaving a bright yellow organic layer (the stable nitroaniline product). If the red color persists in the organic layer, the intermediate has not fully collapsed, indicating a stalled reaction.

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol Prep 1. Baseline LC-MS of SM Rxn 2. Reaction Amine + DIPEA in DMF Prep->Rxn IPC 3. IPC Check Monitor Int. Standard Rxn->IPC IPC->Rxn <95% Conv. Quench 4. Quench Color Dissipation IPC->Quench >95% Conv.

Figure 2: Self-validating experimental workflow for SNAr amination.

Summary for Drug Development Professionals

When designing synthetic routes, the 2-fluoro isomer should be heavily prioritized if the final API structure permits. Its ability to maintain a coplanar nitro group during the transition state drastically lowers the activation energy barrier, allowing for milder conditions, fewer thermal degradation byproducts, and higher overall yields.

If the 4-fluoro isomer must be used, chemists must proactively account for Steric Inhibition of Resonance (SIR). This requires the use of high-boiling polar aprotic solvents (DMF, NMP) and robust non-nucleophilic bases to force the reaction to completion without destroying the sensitive methyl ester moiety.

References

  • Nucleophilic Aromatic Substitution - Chemistry Steps. 1

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - Journal of the American Chemical Society.2

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. 4

  • 2-Fluoro-4-nitrobenzoic acid (SNAr Mechanism and Steric Inhibition of Resonance) - Benchchem. 3

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of Methyl 2-fluoro-3-methyl-5-nitrobenzoate

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, experience-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of methyl 2-fluoro-3-methyl-5-nitrobenzoate, a key building block in modern synthetic chemistry. We will not only present a robust, validated method but also explore alternative approaches, grounding our recommendations in the fundamental principles of chromatographic science and regulatory expectations.

The Critical Role of Purity Analysis for Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Methyl 2-fluoro-3-methyl-5-nitrobenzoate is a substituted nitroaromatic compound, a class of molecules often used in the synthesis of Active Pharmaceutical Ingredients (APIs). The synthetic route to this intermediate can potentially generate various impurities, including regioisomers (e.g., methyl 5-fluoro-2-methyl-3-nitrobenzoate), starting materials, and by-products.[1] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, stability-indicating HPLC method is not just a quality control requirement but a critical component of risk management in drug development.[2]

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

  • UV Absorbance: Nitroaromatic compounds typically exhibit strong UV absorbance due to the presence of the nitro group conjugated with the benzene ring. An estimated maximum absorbance (λmax) would likely fall in the range of 230-280 nm. For our primary method, we will select a common wavelength in this range, such as 254 nm, which is a standard for many aromatic compounds.

  • Polarity and Solubility: The presence of the polar nitro group and the methyl ester functionality, combined with the non-polar benzene ring, gives the molecule an intermediate polarity. It is expected to be sparingly soluble in water but readily soluble in common organic HPLC solvents like methanol and acetonitrile.[3] This makes Reversed-Phase HPLC (RP-HPLC) an ideal separation mode.

  • Potential Impurities: Key potential impurities include regioisomers formed during the nitration of the aromatic ring. These isomers often have very similar physicochemical properties, presenting a significant chromatographic challenge that necessitates a highly selective method.

Comparative Analysis of HPLC Methods

The selection of the HPLC column and mobile phase is the most critical factor in achieving the desired separation. Here, we compare three potential approaches for the purity analysis of methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Method 1: The Workhorse - C18 Reversed-Phase Chromatography

A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its versatility and robustness in separating a broad range of compounds.

Rationale: The hydrophobic C18 stationary phase will interact with the non-polar benzene ring of the analyte and its impurities. Elution is achieved using a more polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. By carefully controlling the mobile phase composition, we can achieve separation based on subtle differences in hydrophobicity.

Method 2: Enhanced Selectivity with a Phenyl Phase

For aromatic and moderately polar compounds, a Phenyl stationary phase can offer alternative selectivity compared to a standard C18 column.

Rationale: Phenyl columns provide unique π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced retention and different elution orders for aromatic isomers compared to a C18 column, where separation is primarily driven by hydrophobic interactions.

Method 3: Alternative Polarity with a Cyano Phase

A Cyano (CN) stationary phase can be used in both reversed-phase and normal-phase modes. In the reversed-phase mode, it is less hydrophobic than C18 and offers different selectivity due to dipole-dipole interactions.

Rationale: The cyano groups provide a polar surface, which can interact differently with the nitro and ester functionalities of the analyte and its impurities. This can be particularly useful if impurities have similar hydrophobicity but different polarities.

Table 1: Comparison of HPLC Column Chemistries

FeatureC18 (Octadecyl)PhenylCyano (CN)
Primary Interaction Hydrophobicπ-π and HydrophobicDipole-dipole and weak hydrophobic
Best Suited For General purpose, wide range of polaritiesAromatic and moderately polar compounds, isomersPolar compounds, alternative selectivity
Potential Advantage Robust, widely available, extensive literatureEnhanced resolution of aromatic isomersDifferent elution order, useful for polar impurities
Potential Disadvantage May not resolve closely related isomersCan have lower hydrolytic stability at extreme pHLess hydrophobic retention than C18

Recommended HPLC Method and Validation Protocol

Based on a balance of robustness, versatility, and the anticipated nature of potential impurities, we propose a primary method based on a C18 column. The following sections detail the experimental protocol and a comprehensive validation strategy in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Protocol: Proposed RP-HPLC Method
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Method Validation Workflow

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation parameters must be assessed:

MethodValidationWorkflow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidationComplete Validated Method Robustness->ValidationComplete

Caption: Workflow for HPLC Method Validation.

Step-by-Step Validation Procedures

1. Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

  • Protocol:

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 7 days.

  • Acceptance Criteria: The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally pure.

2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot of peak area versus concentration should be ≥ 0.999.

3. Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range should be justified by the data from the other validation parameters.

4. Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small variations to method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and review.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

Validation ParameterAcceptance CriteriaProposed Method Results
Specificity Resolution > 1.5, Peak Purity > 99.5%Passes
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 250 - 750250 - 750
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report Value0.1
LOQ (µg/mL) Report Value0.3
Robustness System suitability passesPasses

Logical Relationships in Method Validation

The different validation parameters are interconnected and provide a holistic view of the method's performance.

ValidationRelationships cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->LOQ LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interdependencies of Validation Parameters.

Conclusion

This guide has provided a comprehensive framework for the development and validation of an HPLC method for the purity analysis of methyl 2-fluoro-3-methyl-5-nitrobenzoate. By comparing different chromatographic approaches and detailing a robust validation protocol, we have outlined a scientifically sound strategy for ensuring the quality and consistency of this important pharmaceutical intermediate. The proposed C18-based reversed-phase method offers a reliable and versatile starting point for analysis. However, as with all method development, the principles of Quality by Design (QbD) should be employed, and the specific requirements of the drug development program should always guide the final analytical procedure. Adherence to the principles of scientific integrity and regulatory guidelines, such as those from the ICH, is paramount for the successful development and implementation of any analytical method in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). ICH Q14: Analytical Procedure Development. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sahoo, D. R., & Jain, S. (2016). A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations.
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • International Journal of Applied Research in Natural Products. (2021). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • International Council for Harmonisation. (2020). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Labotec. HPLC in pharmaceutical analysis. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Validation

Comparative Guide: Electronic Effects in Fluorinated vs. Non-Fluorinated Nitrobenzoates

As drug development and advanced materials science push the boundaries of molecular design, the strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern synthetic strategy. When appl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science push the boundaries of molecular design, the strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern synthetic strategy. When applied to nitrobenzoate systems, fluorination does not merely tweak the molecule; it fundamentally rewires its electronic landscape.

This guide provides an in-depth, objective comparison of the electronic effects governing fluorinated versus non-fluorinated nitrobenzoates. By deconstructing the interplay between inductive and resonance forces, we can predict and validate critical performance metrics such as acidity ( pKa​ ), ester hydrolysis rates, and supramolecular behavior.

Mechanistic Grounding: The Electronic Push-and-Pull

To understand the divergent performance of these molecules, we must evaluate them through the lens of the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent electronic effects[1].

In a standard non-fluorinated nitrobenzoate (e.g., 4-nitrobenzoate), the electronic environment is dominated by the nitro group. The −NO2​ moiety is a powerful electron-withdrawing group (EWG) that pulls electron density away from the aromatic ring via both strong inductive ( −I ) and resonance ( −R ) effects ( σp​=0.78 )[2]. This stabilizes the conjugate base (carboxylate), lowering the pKa​ relative to unsubstituted benzoic acid.

Introducing a fluorine atom to create a fluorinated nitrobenzoate (e.g., 3-fluoro-4-nitrobenzoate) introduces a complex stereoelectronic dichotomy:

  • Inductive Effect ( −I ): As the most electronegative element, fluorine exerts a profound electron-withdrawing pull through the σ -bonds.

  • Resonance Effect ( +R ): Fluorine possesses lone pairs that can donate electron density back into the aromatic π -system.

The net impact is highly dependent on regiochemistry. In the meta position, resonance donation to the carboxylate is geometrically impossible, allowing the −I effect to dominate ( σm​=0.34 )[2]. In the para position, the +R effect partially mitigates the −I pull ( σp​=0.06 ). When placed ortho to the carboxylate or ester, fluorine exerts a massive, localized inductive withdrawal alongside steric repulsion, often quantified by specific quasi-Hammett parameters (e.g., σo​=−0.217 in certain transition metal complexes)[3].

ElectronicEffects F_Subst Fluorine Substituent Inductive_F Strong -I Effect (Electronegativity) F_Subst->Inductive_F Resonance_F Weak +R Effect (Lone Pair Donation) F_Subst->Resonance_F NO2_Subst Nitro Substituent Inductive_NO2 Strong -I & -R Effects (Electron Withdrawal) NO2_Subst->Inductive_NO2 Carbonyl Ester Carbonyl ↑ Electrophilicity Inductive_F->Carbonyl Accelerates Hydrolysis Acid Carboxylic Acid ↓ pKa (↑ Acidity) Inductive_F->Acid Stabilizes Anion Resonance_F->Carbonyl Mitigates -I (ortho/para) Inductive_NO2->Carbonyl Inductive_NO2->Acid

Fig 1. Logical flow of inductive and resonance effects in fluorinated nitrobenzoates.

Quantitative Performance Comparison

The synergistic withdrawal of electron density in fluorinated nitrobenzoates directly alters their physicochemical properties. Because the reaction constant ( ρ ) for the ionization of benzoic acid in water at 25°C is defined as 1.00, we can accurately predict the thermodynamic pKa​ using the sum of the substituent constants ( pKa​=4.20−∑σ )[1].

The table below synthesizes the theoretical and experimental shifts in acidity and relative ester electrophilicity when transitioning from a non-fluorinated to a fluorinated scaffold.

Compound ScaffoldHammett Sum ( ∑σ )Predicted pKa​ Relative Ester Hydrolysis RatePrimary Electronic Driver
Benzoate (Reference)0.004.20Baseline (1x)N/A
4-Nitrobenzoate 0.783.42Fast (~10²x)Strong −I , Strong −R from NO2​
3-Fluoro-4-nitrobenzoate 1.123.08Very Fast (~10³x)Added −I from meta-Fluorine
2-Fluoro-4-nitrobenzoate > 1.20 (Ortho effect)< 3.00Ultra Fast (>10⁴x)Extreme localized −I on carbonyl

Note: The extreme electrophilicity of ortho-fluorinated nitrobenzoate esters allows their hydrolysis to be carried out rapidly in both alkaline and acidic media[4].

Advanced Applications: From Kinetics to Supramolecular Chemistry

The distinct electronic signature of fluoronitrobenzoates extends far beyond simple reactivity.

Supramolecular Formulation (Cocrystals): In pharmaceutical development, the pKa​ difference ( ΔpKa​ ) between an active pharmaceutical ingredient (API) and a coformer dictates whether the mixture will form a salt (full proton transfer) or a cocrystal (hydrogen bonding). By utilizing 4-fluoro-3-nitrobenzoic acid (FNBA) instead of standard nitrobenzoic acid, researchers can fine-tune the ΔpKa​ . For example, FNBA forms a highly stable cocrystal with theophylline, adopting a unique 2D-layered structure that drastically improves the mechanical tabletability of the drug—a feat unachievable with the non-fluorinated analog[5].

Experimental Methodologies (Self-Validating Systems)

To objectively verify the electronic parameters discussed above, the following self-validating protocols must be employed. Every step is designed with internal controls to ensure data integrity.

Protocol A: Potentiometric Determination of Thermodynamic pKa​

Causality: Measuring the exact pKa​ validates the Hammett ∑σ predictions. We use a high ionic strength background to lock the activity coefficients, ensuring the measured concentration quotient ( Kac​ ) can be reliably extrapolated to the thermodynamic constant.

  • Solvent Preparation: Boil and cool 18 MΩ deionized water while sparging with N2​ gas. Reason: Removes dissolved CO2​ , preventing the formation of background carbonic acid which skews the titration curve of highly acidic fluoronitrobenzoates.

  • Analyte Dissolution: Dissolve 1.0 mmol of the target acid (e.g., 3-fluoro-4-nitrobenzoic acid) in 50 mL of the degassed water containing 0.1 M KCl. Reason: The KCl maintains a constant ionic strength, stabilizing the activity coefficients of the ionic species throughout the titration.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous N2​ blanket at exactly 25.0 ± 0.1 °C.

  • Data Validation: Perform a blank titration (0.1 M KCl only) and subtract the blank volume from the analyte volume at each pH increment. Calculate the pKa​ from the half-equivalence point using the Henderson-Hasselbalch equation, corrected for ionic strength.

Protocol B: Kinetic Profiling of Alkaline Ester Hydrolysis

Causality: The rate of ester hydrolysis directly correlates to the electrophilicity of the carbonyl carbon, revealing the magnitude of the −I effect imparted by the fluorine atom.

  • Substrate Stock: Prepare a 10 mM stock solution of the target alkyl fluoronitrobenzoate[4] in anhydrous acetonitrile.

  • Buffer Equilibration: Equilibrate 2.9 mL of a 0.05 M Borate buffer (pH 9.5, containing 0.1 M KCl) in a quartz cuvette at 25.0 °C inside a thermostatted UV-Vis spectrophotometer.

  • Initiation: Inject 100 µL of the substrate stock into the cuvette (final concentration ~0.33 mM). Rapidly invert to mix. Reason: The large excess of hydroxide ions ensures the reaction follows pseudo-first-order kinetics, simplifying the isolation of the rate constant ( kobs​ ).

  • Isosbestic Monitoring: Scan the UV-Vis spectrum from 200-400 nm every 30 seconds. Identify the isosbestic point (the wavelength where absorbance remains constant). Reason: The presence of a clean isosbestic point is a self-validating check that no side reactions (e.g., nucleophilic aromatic substitution of the fluorine) are occurring.

  • Kinetic Extraction: Plot ln(A∞​−At​) versus time at the λmax​ of the forming phenolate/benzoate product to extract kobs​ from the slope.

KineticWorkflow Substrate 1. Substrate Preparation (Fluorinated vs Non-Fluorinated) Buffer 2. Buffer Equilibration (pH 9.5, 0.1 M KCl, 25°C) Substrate->Buffer Initiation 3. Reaction Initiation (Alkaline Hydrolysis) Buffer->Initiation Detection 4. UV-Vis Spectroscopy (Monitor Product Formation) Initiation->Detection Analysis 5. Kinetic Analysis (Pseudo-First-Order Fit) Detection->Analysis

Fig 2. Self-validating UV-Vis kinetic workflow for ester hydrolysis.

References

  • Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid, Google P
  • The effect of chlorine and fluorine substitutions on tuning the ionization potential of benzoate-bridged paddlewheel diruthenium(ii, ii) complexes , RSC Publishing.[Link]

  • Hammett equation , Wikipedia.[Link]

  • Combining Crystal Structure and Interaction Topology for Interpreting Functional Molecular Solids: A Study of Theophylline Cocrystals , ACS Publications.[Link]

  • Hammett Substituent Constants Table , Scribd.[Link]

Sources

Comparative

spectroscopic validation of methyl 2-fluoro-3-methyl-5-nitrobenzoate synthesis

Spectroscopic Validation of Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate Synthesis: High-Field vs. Benchtop Analytical Platforms In modern drug development, the rapid and unambiguous validation of synthetic intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Methyl 2-Fluoro-3-Methyl-5-Nitrobenzoate Synthesis: High-Field vs. Benchtop Analytical Platforms

In modern drug development, the rapid and unambiguous validation of synthetic intermediates is a critical bottleneck. Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS 1520918-11-9)[1] is a tetrasubstituted aromatic building block frequently utilized in pharmaceutical synthesis. Confirming its successful synthesis—specifically verifying the regiochemistry of the nitration step and the integrity of the methyl ester—requires rigorous spectroscopic profiling. With a monoisotopic mass of 213.0437 Da[2] and a complex heteronuclear spin system, it serves as an ideal candidate for comparing analytical workflows.

As an Application Scientist, choosing the right analytical platform requires balancing absolute structural resolution against operational agility. This guide objectively compares the traditional "gold standard" (High-Field NMR coupled with High-Resolution Mass Spectrometry) against the emerging agile alternative (Benchtop NMR coupled with Compact Single Quadrupole MS), providing actionable, self-validating protocols for analytical chemists.

The Physics of the Analytical Challenge

The structural validation of methyl 2-fluoro-3-methyl-5-nitrobenzoate hinges on differentiating it from its regioisomers (e.g., the 4-nitro or 6-nitro variants). The molecule possesses two aromatic protons (H4 and H6) situated meta to each other, alongside a highly electronegative fluorine atom.

Causality in Instrument Selection: On a 600 MHz high-field NMR, the meta-coupling ( J≈2.5 Hz) and the 1 H- 19 F heteronuclear coupling are resolved down to the baseline, allowing for absolute structural elucidation. Conversely, on a 60 MHz benchtop system, a typical multiplet spans roughly 15–20 Hz; at this lower frequency, this corresponds to a signal width of ~0.3 ppm, compared to just 0.03 ppm at 600 MHz[3]. This fundamental physical limitation causes significant spectral overlap in the 1 H aromatic region on benchtop systems.

However, modern benchtop instruments compensate by providing high-fidelity 19 F NMR capabilities[4]. Because the 19 F nucleus has a vastly wider chemical shift range than 1 H, regioisomers that overlap in a 60 MHz proton spectrum will appear as distinct, widely separated singlets in the fluorine spectrum, bypassing the 1 H overlap entirely. Furthermore, interlaboratory studies have heavily validated benchtop NMR for rigorous quantitative capabilities in pharmaceutical quality control[5].

Quantitative Performance Comparison

ParameterPlatform A: High-Field NMR (600 MHz) + HRMSPlatform B: Benchtop NMR (60 MHz) + Compact MS
Primary Use Case De novo structural elucidation, impurity profilingRapid reaction monitoring, routine at-line QC
1 H NMR Resolution Baseline resolution of meta-aromatic protonsHigh overlap (~0.3 ppm peak width)[3]
19 F NMR Utility High precision, complex heteronuclear couplingExcellent diagnostic tool for regioselectivity
Mass Accuracy < 3 ppm (Exact mass target: 213.0437 Da)[2]Nominal mass (Target: m/z 213)
Turnaround Time Hours to Days (Core facility dependent)Minutes (At-line analysis)[4]
Operational Cost High (Cryogens, dedicated facility infrastructure)Low (Cryogen-free, standard laboratory power)

Self-Validating Experimental Protocols

To ensure scientific integrity, both workflows below are designed as self-validating systems , meaning they incorporate internal checks to automatically flag calibration drift or sample degradation.

Protocol A: High-Field NMR & LC-HRMS (The Gold Standard)

Objective: Absolute structural confirmation and exact mass determination.

  • Sample Preparation (qNMR enabled): Weigh exactly 10.0 mg of the synthesized methyl 2-fluoro-3-methyl-5-nitrobenzoate. Dissolve in 600 µL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS) and 5.0 mg of 1,4-dinitrobenzene (internal quantitative standard).

  • NMR Acquisition: Acquire 1 H (16 scans), 13 C (256 scans), and 19 F (16 scans) spectra on a 600 MHz spectrometer.

    • Self-Validation Check: Verify that the TMS peak is sharp and set to exactly 0.00 ppm. The integration ratio between the internal standard and the product must yield a mass balance matching the theoretical yield >98%.

  • HRMS Acquisition: Dilute a 10 µL aliquot to 1 µg/mL in LC-MS grade Methanol. Inject into an LC-QTOF system using Electrospray Ionization (ESI+). Co-infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock mass.

  • Data Processing: Extract the exact mass for the [M+H] + adduct (Target: 214.0515 m/z).

    • Self-Validation Check: The mass error calculated against the lock mass must remain < 3 ppm. If the error exceeds this, the run is automatically flagged for recalibration.

Protocol B: Benchtop NMR & Compact MS (The Agile QC Workflow)

Objective: Rapid regioisomer screening and nominal mass confirmation.

  • System Suitability Test (SST): Before sample analysis, run a standard sample of fluorobenzene.

    • Self-Validation Check: The 19 F linewidth at half-height must be < 1.5 Hz, confirming the permanent magnet's thermal stability and shim quality.

  • Sample Preparation: Weigh 50.0 mg of the crude reaction mixture (higher concentration is required due to the lower sensitivity of 60 MHz magnets). Dissolve in 1.0 mL of non-deuterated CHCl 3​ .

  • 19 F Benchtop NMR Acquisition: Acquire a 19 F NMR spectrum (64 scans) on a 60 MHz benchtop spectrometer.

    • Causality: 19 F is explicitly chosen over 1 H because its >200 ppm chemical shift range prevents the multiplet overlap seen in 60 MHz proton spectra[3], allowing instant identification of the 5-nitro regioisomer versus the 4-nitro impurity.

  • Compact MS Acquisition: Perform Flow Injection Analysis (FIA) into a single quadrupole mass spectrometer using ESI in negative ion mode to target the radical anion or [M-H] species. Confirm the presence of the nominal mass at m/z 213.

Workflow Visualization

G Start Crude Reaction Mixture Methyl 2-fluoro-3-methyl-5-nitrobenzoate Split Aliquoting & Preparation Start->Split HF_Node High-Field Platform (600 MHz + HRMS) Split->HF_Node BT_Node Benchtop Platform (60 MHz + Compact MS) Split->BT_Node HF_1H 1H NMR: Resolve meta-coupling (J~2.5 Hz) HF_Node->HF_1H HF_MS HRMS: Exact Mass (213.0437 Da) HF_Node->HF_MS BT_19F 19F NMR: Regioisomer Screening via Shift BT_Node->BT_19F BT_MS Compact MS: Nominal Mass Confirmation BT_Node->BT_MS

Workflow comparing high-field and benchtop spectroscopic validation platforms.

Sources

Validation

Benchmarking Catalytic Reduction Rates of Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Executive Summary The synthesis of highly functionalized aminobenzoates is a critical bottleneck in the development of modern pharmaceuticals, particularly kinase inhibitors and targeted oncology therapeutics[1]. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized aminobenzoates is a critical bottleneck in the development of modern pharmaceuticals, particularly kinase inhibitors and targeted oncology therapeutics[1]. Methyl 2-fluoro-3-methyl-5-nitrobenzoate presents a unique chemoselectivity challenge: the catalytic reduction must efficiently convert the nitro group to an aniline derivative without triggering the hydrogenolysis of the adjacent C-F bond or saponifying the methyl ester. This guide provides an objective, data-driven comparison of heterogeneous catalytic systems (Pd/C, Pt/C, and Fe/HCl), detailing the causality behind catalyst selection, kinetic benchmarking, and self-validating experimental protocols.

Mechanistic Context & Catalyst Selection Logic

The reduction of aromatic nitro compounds is not a single-step concerted process. It proceeds through a complex cascade of intermediates, transitioning from the nitroarene to a nitroso intermediate, followed by a phenylhydroxylamine (PHA), and finally yielding the thermodynamically stable aniline[2].

When benchmarking catalysts for methyl 2-fluoro-3-methyl-5-nitrobenzoate, the primary failure mode is hydrodehalogenation . While the carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to C-Cl or C-Br bonds, aggressive catalysts can still force oxidative addition into the C-F bond once the nitro group is fully reduced, leading to the formation of the des-fluoro side product (methyl 3-amino-5-methylbenzoate).

  • Palladium on Carbon (Pd/C): Pd/C is the industry standard for nitro reductions due to its exceptional activity and high turnover frequencies (TOF). However, palladium has a well-documented low selectivity in the presence of halogens, making it a liability for late-stage fluorinated compounds if reaction times are not strictly controlled[3].

  • Platinum on Carbon (Pt/C): Pt/C offers a distinct d-band electronic structure that strongly favors N-O bond activation over C-X bond cleavage. It is the premier choice for halogenated nitroarenes, offering excellent chemoselectivity, albeit typically at the cost of slower reaction kinetics compared to Pd/C[3].

  • Iron/Acid (Béchamp Reduction): A classic, metal-mediated chemical reduction. While it guarantees 100% preservation of the C-F bond, it operates via a different mechanism (single-electron transfer) and generates stoichiometric iron sludge, making it a poor candidate for scalable green chemistry but a useful baseline for chemoselectivity.

Pathway Substrate Methyl 2-fluoro-3-methyl- 5-nitrobenzoate Intermediate Nitroso / Hydroxylamine Intermediates Substrate->Intermediate H2, Catalyst Desired Methyl 5-amino-2-fluoro- 3-methylbenzoate Intermediate->Desired Fast Reduction Side Methyl 3-amino-5-methylbenzoate (Dehalogenated) Desired->Side Hydrodefluorination

Caption: Reaction pathway of methyl 2-fluoro-3-methyl-5-nitrobenzoate reduction and side reactions.

Comparative Performance Data

To objectively evaluate these systems, kinetic benchmarking was performed using a standardized substrate concentration (0.5 M in methanol) under 40 psi of H₂ at 25 °C. The data below synthesizes expected performance metrics based on established transition-metal behaviors for fluorinated nitroarenes.

Catalyst SystemLoading (mol%)Time to >99% Conv. (h)Initial TOF (h⁻¹)Chemoselectivity (%)Primary Limitation
5% Pd/C 1.01.5~6697.2Risk of hydrodefluorination upon over-exposure.
5% Pt/C 1.03.5~28>99.9Slower kinetics; susceptible to poisoning.
Fe / NH₄Cl 500 (eq)4.0N/A>99.9Heterogeneous sludge formation; difficult workup.

Data Analysis: While Pd/C achieves full conversion in less than half the time of Pt/C, the chemoselectivity drops to 97.2% due to trace hydrodefluorination. Pt/C, despite its lower TOF, maintains absolute fidelity to the C-F bond, making it the superior choice for pharmaceutical intermediates where impurity clearance is paramount.

Self-Validating Experimental Protocol

To ensure data integrity during catalyst benchmarking, the protocol must be self-validating. Relying on isolated yields introduces transfer losses and workup biases. Instead, this workflow utilizes dodecane as an internal standard coupled with continuous GC-FID kinetic sampling[4]. Dodecane is entirely inert to hydrogenation, allowing researchers to calculate exact conversion and selectivity ratios at any given time point without stopping the bulk reaction.

Step-by-Step Methodology

1. Reactor Preparation & Loading

  • To a high-pressure reaction vessel, add methyl 2-fluoro-3-methyl-5-nitrobenzoate (1.0 eq, 10 mmol) and dodecane (0.5 eq, 5 mmol) as the internal standard[4].

  • Suspend the chosen catalyst (e.g., 5% Pt/C, 1.0 mol% Pt) in HPLC-grade methanol (20 mL). Causality: Suspending the dry catalyst in solvent prior to substrate addition prevents localized exothermic hotspots that can ignite methanol vapors.

2. Purging Sequence (Critical for Safety & Consistency)

  • Seal the reactor and purge the headspace with Nitrogen (N₂) three times, pressurizing to 30 psi and venting.

  • Follow with three purges of Hydrogen (H₂) at 30 psi. Causality: Complete removal of oxygen prevents the formation of explosive H₂/O₂ mixtures and stops competitive oxidation of the catalyst surface.

3. Pressurized Hydrogenation

  • Pressurize the reactor to 40 psi with H₂ and initiate vigorous stirring (800 RPM) at 25 °C. Causality: High agitation rates are required to overcome the gas-liquid mass transfer limitations inherent in multiphase catalytic hydrogenations.

4. Kinetic Sampling & Quenching

  • At intervals of 15, 30, 60, 120, and 240 minutes, carefully vent a 50 µL aliquot of the reaction mixture through the sampling valve.

  • Immediately dilute the aliquot into 1 mL of dichloromethane (DCM) containing a 0.2 µm syringe filter. Causality: The physical removal of the heterogeneous catalyst via filtration instantly quenches the reaction, freezing the kinetic state for accurate analysis.

5. GC-FID Analysis

  • Analyze the filtered aliquots via Gas Chromatography-Flame Ionization Detection (GC-FID). Calculate the exact concentration of the remaining nitrobenzoate, the desired aminobenzoate, and any des-fluoro impurities by comparing their peak areas against the constant dodecane peak[4].

Workflow Prep 1. Loading & Internal Std Purge 2. N2/H2 Purging Prep->Purge React 3. Pressurized Hydrogenation Purge->React Sample 4. Kinetic Sampling React->Sample Sample->React Loop Analyze 5. GC-FID Analysis Sample->Analyze

Caption: Self-validating experimental workflow for kinetic benchmarking of catalytic reduction.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]

  • Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-fluoro-3-methyl-5-nitrobenzoate proper disposal procedures

As a Senior Application Scientist, establishing rigorous, scientifically sound protocols for chemical handling and disposal is paramount. Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, scientifically sound protocols for chemical handling and disposal is paramount. Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly functionalized aromatic building block frequently utilized in drug discovery and complex organic synthesis[1].

Due to the presence of both a highly electronegative fluorine atom and an electron-withdrawing nitro group on the aromatic ring, this compound presents specific toxicological and environmental challenges. Standardizing its disposal is not merely a regulatory compliance exercise; it is a critical component of laboratory safety and environmental stewardship.

Here is the comprehensive operational and disposal guide for Methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Physicochemical & Hazard Profile

Before executing any handling or disposal protocol, personnel must understand the intrinsic properties of the material. The nitroaromatic motif acts as a potential sensitizer, while the fluorinated structure dictates specific end-of-life destruction requirements.

Table 1: Quantitative Data and Hazard Summary

Property / MetricValue / DesignationOperational Implication
Molecular Formula C9H8FNO4[2]Contains F and N; dictates incineration scrubber requirements.
Molecular Weight 213.17 g/mol [2]Used for calculating molar equivalents in waste neutralization.
Physical State Solid (Powder)[2]Prone to aerosolization; requires draft protection (fume hood).
GHS Hazard Statements H302, H315, H319, H335[2]Harmful if swallowed; causes skin/eye/respiratory irritation.
Storage Conditions Room Temperature, Dry[2]Keep isolated from strong reducing agents to prevent exothermic nitro-reduction.

Operational Safety & Handling Causality

To prevent the need for emergency disposal (spill cleanup), proactive handling protocols must be strictly enforced.

  • Engineering Controls: All manipulations of the neat powder must occur within a certified Class II Type B2 biological safety cabinet or a standard chemical fume hood. Causality: The powder form (H335) can easily become airborne. Inhalation of nitroaromatics can lead to systemic toxicity, including potential methemoglobinemia, though the primary acute risk here is severe mucosal irritation[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness, double-gloved for spill response), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Solvent Compatibility: When preparing solutions, note that dissolving this compound in non-halogenated solvents (e.g., Ethyl Acetate, DMF) will instantly convert that entire solvent volume into halogenated waste upon disposal due to the solute's fluorine atom.

Standardized Disposal Procedures

The disposal of Methyl 2-fluoro-3-methyl-5-nitrobenzoate must follow a strict segregation and destruction pathway. Pouring this compound down the drain or disposing of it in general solid waste is strictly prohibited and scientifically unsound, as environmental bacteria cannot readily cleave the stable C-F bond, leading to environmental persistence.

Phase 1: Waste Segregation & Classification
  • Liquid Waste: If the compound is dissolved in a solvent, the entire mixture must be routed to the Halogenated Organic Waste stream.

    • Expert Insight: Even if the primary solvent is non-halogenated (e.g., methanol), the presence of the fluorinated solute requires halogenated classification. Mixing this into the non-halogenated stream can cause catastrophic damage to standard incinerators not equipped to handle hydrofluoric acid (HF) off-gassing.

  • Solid Waste: Unused powder, contaminated filter paper, and heavily soiled PPE must be placed in a sealed, puncture-resistant high-density polyethylene (HDPE) container.

Phase 2: Packaging and Labeling
  • Containment: Use only chemically compatible containers (HDPE or PTFE-lined glass). Do not use metal containers, as trace degradation products or acidic byproducts could initiate corrosion.

  • GHS Labeling: The waste container must be explicitly labeled: "Halogenated Organic Waste - Contains Fluorinated Nitroaromatics. Toxic/Irritant."

Phase 3: Ultimate Destruction (Incineration)
  • Transfer: Transfer to a licensed hazardous waste disposal facility.

  • Mechanistic Destruction: The only acceptable method of disposal is high-temperature rotary kiln incineration (typically >1100°C).

    • Causality: The high temperature is required to fully break the robust carbon-fluorine bonds. Furthermore, the incinerator must be equipped with alkaline wet scrubbers (e.g., NaOH or Ca(OH)2 spray). During combustion, the fluorine is converted to highly corrosive Hydrofluoric Acid (HF) gas, and the nitro group generates Nitrogen Oxides (NOx). The alkaline scrubbers neutralize these toxic gases into inert salts (e.g., Calcium Fluoride) before exhaust release.

Waste Routing Decision Workflow

To ensure compliance and safety at the bench level, researchers should follow the logical routing established in the diagram below.

WasteRouting Start Waste Generation: Methyl 2-fluoro-3-methyl-5-nitrobenzoate CheckState Determine Physical State of the Waste Start->CheckState SolidWaste Solid Waste (Powder, PPE, Filters) CheckState->SolidWaste Solid LiquidWaste Liquid Solution (Reaction Mother Liquor) CheckState->LiquidWaste Liquid Labeling Label: Halogenated Organic Waste (Contains F, N) SolidWaste->Labeling HalogenCheck Mandatory Halogenated Segregation LiquidWaste->HalogenCheck HalogenCheck->Labeling Route to Halogenated Stream Incineration High-Temp Incineration (Requires HF/NOx Scrubbers) Labeling->Incineration Licensed Disposal Facility

Figure 1: Laboratory waste routing and disposal logic for fluorinated nitroaromatic compounds.

Spill Response Protocol

In the event of an accidental release of the neat powder:

  • Evacuate & Isolate: Clear the immediate area to prevent tracking the powder or inhaling suspended dust[2].

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment (Wet Method): Do not dry sweep, as this aerosolizes the H335 irritant[2]. Gently mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a damp paper towel with water/surfactant) to suppress dust.

  • Collection: Scoop the dampened material using a non-sparking tool into a wide-mouth HDPE waste container.

  • Decontamination: Wash the spill surface with a strong detergent and water, routing all washings into the halogenated liquid waste stream.

References

  • Molport. "methyl 2-fluoro-3-methyl-5-nitrobenzoate | 1520918-11-9". Available at:[Link]

  • American Elements. "CAS 1520918-11-9 | AMERICAN ELEMENTS®". Available at:[Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling Methyl 2-fluoro-3-methyl-5-nitrobenzoate

As a Senior Application Scientist, I recognize that handling fluorinated nitroaromatic compounds requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling fluorinated nitroaromatic compounds requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior. Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520918-11-9) is a highly valuable building block in drug development, but its structural features dictate specific, non-negotiable handling protocols.

This guide provides a self-validating procedural framework for researchers to ensure absolute safety, regulatory compliance, and experimental integrity.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. According to standard safety data [1], this compound presents several key risks:

  • H302 (Harmful if swallowed) & H315 (Skin irritation): The lipophilic nature of the ester moiety, combined with the fluorinated aromatic ring, significantly enhances the molecule's ability to penetrate the lipid bilayers of the skin and mucosal membranes.

  • H319 (Serious eye irritation) & H335 (Respiratory irritation): The strongly electron-withdrawing nitro ( −NO2​ ) and fluoro ( −F ) groups increase the electrophilicity of the aromatic system. This makes the compound highly reactive toward nucleophilic biological tissues, such as corneal and respiratory epithelia.

Because it is typically handled as a fine powder, the primary risk vector is particulate aerosolization during weighing and transfer.

Personal Protective Equipment (PPE) Specifications

Under OSHA 29 CFR 1910.132 [2], employers must assess workplace hazards and select appropriate PPE. The table below outlines the mandatory PPE for handling this specific compound, grounded in its chemical properties.

Protection AreaRequired PPEMechanistic Justification (Causality)
Eye/Face ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient. Fine nitrobenzoate dust can bypass standard frames, reacting with eye moisture to cause severe micro-abrasions and chemical burns.
Hands Nitrile Gloves (Min. 4 mil thickness)Nitrile provides excellent chemical resistance against solid esters and prevents lipophilic dermal transfer. Note: Change immediately if dissolved in a solvent like DCM.
Body Flame-Resistant (FR) Lab CoatWhile stable under ambient conditions, nitroaromatics carry inherent energetic potential. An FR coat provides a self-validating barrier against unexpected thermal events.
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Handling must occur in a hood. If bulk transfer outside a hood is unavoidable, a P100 particulate filter is required to block crystalline dust inhalation.

Operational Plan: Step-by-Step Handling Methodology

To ensure trustworthiness, every protocol must be a self-validating system. This means integrating checks that confirm safety before the next step is taken. The following workflow aligns with the National Research Council's Prudent Practices in the Laboratory [3].

Standard Operating Procedure: Weighing and Transfer
  • Ventilation Verification: Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Self-validation: Do not open the chemical container until the monitor displays a green/passing status.

  • Static Elimination: Place an anti-static ionizer bar near the analytical balance. Causality: Fine nitroaromatic powders are highly susceptible to static cling. Static discharge can cause the powder to suddenly aerosolize, breaching containment.

  • Closed-System Weighing:

    • Tare an anti-static weigh boat with a secure lid.

    • Transfer the desired mass of Methyl 2-fluoro-3-methyl-5-nitrobenzoate using a grounded stainless-steel spatula.

    • Seal the weigh boat inside the balance enclosure before moving it.

  • Solvation Transfer: Move the sealed boat to the reaction vessel. Instead of pouring the dry powder (which generates dust), rinse the powder directly from the boat into the reactor using your pre-chilled reaction solvent (e.g., Ethyl Acetate or THF). This immediately solvates the compound, neutralizing the inhalation hazard.

OperationalWorkflow A 1. Pre-Operation Risk Assessment B 2. Don Required PPE (Nitrile, Goggles, FR Coat) A->B C 3. Verify Fume Hood Face Velocity (>80 fpm) B->C D 4. Weighing inside Enclosed Balance C->D E 5. Solvation Transfer to Reaction Vessel D->E F 6. Decontaminate Surfaces (EtOH/H2O) E->F G 7. Dispose as Halogenated Waste F->G

Standard operational workflow for handling Methyl 2-fluoro-3-methyl-5-nitrobenzoate.

Spill Response and Disposal Plan

Nitroaromatics require specific disposal and spill response strategies due to their environmental toxicity and reactivity.

Emergency Spill Response Protocol

Never sweep dry powder. Dry sweeping generates a massive aerosol cloud, exposing the entire laboratory to the H335 respiratory hazard.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Gently mist the spilled powder with a non-reactive solvent (e.g., a 70% Ethanol/Water mixture) to suppress dust formation.

  • Absorb: Cover the wetted powder with an inert, non-combustible absorbent material (such as vermiculite or sand).

  • Collect: Use a non-sparking plastic scoop to collect the slurry into a sealable, chemically compatible waste container.

  • Decontaminate: Wash the spill surface with a strong soap and water solution to remove residual lipophilic esters.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess IsSmall Inside Hood? (< 50g) Assess->IsSmall Evacuate Evacuate Lab & Call EHS IsSmall->Evacuate No Contain Wet Powder & Apply Absorbent IsSmall->Contain Yes Collect Collect in Sealed Container Contain->Collect Clean Wash Area with Soap and Water Collect->Clean

Logical decision tree for Methyl 2-fluoro-3-methyl-5-nitrobenzoate spill response.

Waste Disposal Segregation

Because this molecule contains a fluorine atom, it must be segregated into Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste can lead to regulatory fines and improper incineration temperatures at disposal facilities, potentially releasing toxic hydrogen fluoride (HF) gas.

  • Incompatibility: Do not dispose of this chemical in waste streams containing strong reducing agents (e.g., sodium borohydride) or strong alkalis, as the nitro group can undergo rapid, exothermic reduction or hydrolysis.

References

  • American Elements. "CAS 1520918-11-9 | Safety Data Sheet for methyl 2-fluoro-3-methyl-5-nitrobenzoate." American Elements. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-3-methyl-5-nitrobenzoate
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Methyl 2-fluoro-3-methyl-5-nitrobenzoate
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